molecular formula C8H19N3 B024624 1-Piperazinebutanamine CAS No. 103315-50-0

1-Piperazinebutanamine

Cat. No.: B024624
CAS No.: 103315-50-0
M. Wt: 157.26 g/mol
InChI Key: YONXRSPFKCGRNL-UHFFFAOYSA-N
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Description

1-Piperazinebutanamine is a useful research compound. Its molecular formula is C8H19N3 and its molecular weight is 157.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazinebutanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinebutanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperazin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONXRSPFKCGRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403418
Record name 1-Piperazinebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103315-50-0
Record name 1-Piperazinebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Piperazinebutanamine CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and pharmacological applications of 1-Piperazinebutanamine (CAS 103315-50-0). This document is structured for researchers in medicinal chemistry and process development.

The "Privileged Linker" in CNS Drug Discovery

Executive Summary

1-Piperazinebutanamine (CAS 103315-50-0) is a diamine scaffold characterized by a piperazine ring mono-substituted with a butylamine chain.[1][2][3][4] In medicinal chemistry, it serves as a critical bifunctional linker , primarily used to connect pharmacophores in the design of G-Protein Coupled Receptor (GPCR) ligands. Its structural flexibility and dual nitrogen basicity allow it to span the orthosteric and allosteric binding sites of dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors, making it a cornerstone in the synthesis of "bitopic" ligands and azapirone-class anxiolytics.

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9]

The compound consists of a secondary amine (piperazine N4) and a primary amine (butyl chain), offering distinct reactivity profiles for orthogonal functionalization.

PropertyData
Chemical Name 1-Piperazinebutanamine
CAS Number 103315-50-0
Synonyms 1-(4-Aminobutyl)piperazine; 4-(1-Piperazinyl)butylamine
Molecular Formula C₈H₁₉N₃
Molecular Weight 157.26 g/mol
SMILES NCCCCN1CCNCC1
InChI Key IHSYSTDBWJQALB-UHFFFAOYSA-N
Physical State Viscous liquid or low-melting solid (hygroscopic)
Predicted pKa ~9.8 (Piperazine NH), ~10.7 (Primary NH₂)
Boiling Point ~250°C (at 760 mmHg)
Density 0.94 ± 0.05 g/cm³

Synthesis & Manufacturing Methodologies

The synthesis of 1-Piperazinebutanamine requires strategies to prevent polymerization (due to multiple nucleophilic sites). Two primary routes are employed in process chemistry: the Nitrile Reduction Route (scalable) and the Gabriel Synthesis Route (high purity).

Synthetic Pathways Diagram[12]

SynthesisPathways cluster_0 Route A: Industrial Scale cluster_1 Route B: Lab Scale (High Purity) Piperazine Piperazine (Excess) IntermediateA Intermediate: 4-(1-Piperazinyl)butyronitrile Piperazine->IntermediateA Alkylation (K2CO3, MeCN, Reflux) IntermediateB Intermediate: Phthalimide Adduct Piperazine->IntermediateB Alkylation (DMF, 80°C) ReagentA 4-Chlorobutyronitrile ReagentA->IntermediateA Product 1-Piperazinebutanamine (CAS 103315-50-0) IntermediateA->Product Reduction (Raney Ni/H2 or LiAlH4) ReagentB N-(4-Bromobutyl)phthalimide ReagentB->IntermediateB IntermediateB->Product Deprotection (Hydrazine Hydrate)

Caption: Figure 1. Dual synthetic pathways for 1-Piperazinebutanamine. Route A is preferred for cost-efficiency; Route B prevents over-alkylation.

Detailed Methodology (Route A: Nitrile Reduction)

This route is preferred for large-scale production due to atom economy.

  • N-Alkylation:

    • Reactants: Piperazine (5.0 eq) + 4-Chlorobutyronitrile (1.0 eq).

    • Conditions: Reflux in Acetonitrile (MeCN) or Toluene with Potassium Carbonate (K₂CO₃) for 12–16 hours.

    • Rationale: A large excess of piperazine is strictly required to prevent the formation of the bis-alkylated byproduct (N,N'-di(cyanobutyl)piperazine).

    • Workup: Filter salts, distill off solvent, and remove excess piperazine via vacuum sublimation or water wash (if product is extracted into DCM).

  • Reduction:

    • Catalytic Hydrogenation: Raney Nickel or Palladium on Carbon (Pd/C) under H₂ pressure (50 psi) in Methanolic Ammonia.

    • Alternative: Lithium Aluminum Hydride (LiAlH₄) in dry THF (0°C to Reflux) for laboratory scale.

    • Purification: The crude amine is purified via vacuum distillation or converted to the hydrochloride salt (3HCl) for crystallization.

Applications in Drug Discovery[13][14]

1-Piperazinebutanamine is a "privileged structure" in neuropharmacology. It acts as a spacer that dictates the binding affinity and selectivity profiles of drugs targeting monoamine receptors.

The "Spacer" Concept in GPCR Ligands

In the design of antipsychotics and anxiolytics, the distance between the protonatable nitrogen (binding to Asp3.32 in the receptor) and the aromatic tail (interacting with hydrophobic pockets) is critical.

  • Butyl Chain (n=4): Optimal for spanning the distance between the orthosteric binding site and the secondary binding pocket in D3 dopamine receptors and 5-HT1A serotonin receptors .

  • Selectivity: Modifying the chain length from ethyl (n=2) to butyl (n=4) often shifts affinity from D2 to D3/5-HT1A subtypes.

Case Studies: Azapirones and Antipsychotics

While many drugs use an aryl-piperazine, the butyl-amine linker derived from this scaffold is mechanistically identical.

  • Buspirone (Buspar): Uses a butyl linker connecting a pyrimidinyl-piperazine to a spiro-imide.

  • Gepirone & Tandospirone: Utilize the same 4-carbon spacer logic.

  • Brexpiprazole (Rexulti): A D2 partial agonist where the linker connects a piperazine to a quinolinone core.

Experimental Protocol: Derivatization

Protocol: Coupling 1-Piperazinebutanamine to a Carboxylic Acid (Amide Formation) Use this protocol to attach a pharmacophore to the primary amine while leaving the secondary piperazine amine available for later functionalization (via orthogonal protection).

Reagents:

  • 1-Piperazinebutanamine (1.0 mmol)

  • Carboxylic Acid Scaffold (0.9 mmol)

  • HATU (1.1 mmol)

  • DIPEA (3.0 mmol)

  • DMF (anhydrous, 5 mL)

Procedure:

  • Activation: Dissolve the Carboxylic Acid and DIPEA in DMF. Stir at room temperature (RT) for 5 minutes. Add HATU. Stir for 15 minutes to form the activated ester.

  • Addition: Add 1-Piperazinebutanamine dropwise.

    • Note: If selectivity is an issue (primary vs. secondary amine), the primary amine is generally more nucleophilic, but protecting the piperazine nitrogen (e.g., using 1-Boc-4-(4-aminobutyl)piperazine) is recommended for high yield.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 157 - 18).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

  • Validation: Verify structure via ¹H NMR. Look for the distinct multiplets of the butyl chain at δ ~1.5–2.5 ppm.

Handling & Safety (MSDS Highlights)

  • Hazards: Corrosive (Skin Corr.[5] 1B), Causes severe eye damage (Eye Dam. 1). Harmful if swallowed.[5][6]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). The compound is hygroscopic and will absorb CO₂ from the air to form carbamates.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

  • PPE: Face shield, chemically resistant gloves (Nitrile), and lab coat. Handle only in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12260, 1-Piperazinebutanamine. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 9. 5-HT1A receptor affinity of 1-(2-pyrimidinyl)piperazine derivatives.Journal of Medicinal Chemistry. [Link]

  • Capot Chemical. Technical Data Sheet: 1-Piperazinebutanamine.[2][7] Retrieved from [Link]

  • Leopoldo, M., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D3 receptor ligands.Journal of Medicinal Chemistry. [Link]

Sources

1-Piperazinebutanamine chemical formula and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Piperazinebutanamine (4-(Piperazin-1-yl)butan-1-amine) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Identity, Synthesis, and Pharmacological Utility

Chemical Identity & Structural Analysis[1][2]

1-Piperazinebutanamine (IUPAC: 4-(Piperazin-1-yl)butan-1-amine ) is a diamine scaffold characterized by a piperazine ring substituted at the N1 position with a linear butyl chain terminating in a primary amine. It serves as a critical "linker" pharmacophore in medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands where the distance between a basic nitrogen (piperazine) and a distal binding motif is a determinant of receptor subtype selectivity (e.g., Dopamine D2 vs. D3).

Physiochemical Profile[1][2][3][4][5]
PropertySpecification
IUPAC Name 4-(Piperazin-1-yl)butan-1-amine
Common Synonyms 1-(4-Aminobutyl)piperazine; N-(4-Aminobutyl)piperazine
CAS Registry Number 43077-29-8 (Free base)
Molecular Formula

Molecular Weight 157.26 g/mol
SMILES NCCCCN1CCNCC1
Predicted pKa ~9.8 (Primary amine), ~5.6 (Piperazine N4), ~9.2 (Piperazine N1)
Appearance Viscous, colorless to pale yellow liquid
Solubility Miscible in water, ethanol, DMSO; slightly soluble in diethyl ether
Synthesis & Production Protocols

The synthesis of 1-Piperazinebutanamine requires strategies that differentiate between the two nitrogen atoms of the piperazine ring to prevent bis-alkylation (formation of


-disubstituted byproducts).
Method A: The Nitrile Reduction Route (Scalable)

This method is preferred for industrial scalability as it avoids heavy metal waste associated with some protecting group strategies.

  • Alkylation: Reaction of excess piperazine with 4-chlorobutyronitrile.

  • Reduction: Catalytic hydrogenation of the nitrile intermediate.

Step-by-Step Protocol:

  • Mono-Alkylation:

    • Charge a reactor with Piperazine (5.0 eq) dissolved in acetonitrile. High equivalents are critical to statistically favor mono-substitution.

    • Add 4-Chlorobutyronitrile (1.0 eq) dropwise at reflux (80°C) over 2 hours.

    • Add

      
        (1.5 eq) as a proton scavenger.
      
    • Monitor: TLC or LC-MS for the consumption of nitrile.

    • Workup: Filter salts. Evaporate solvent.[6][7][8] Distill off excess piperazine (sublimation/vacuum distillation) to isolate 4-(piperazin-1-yl)butanenitrile .

  • Catalytic Reduction:

    • Dissolve the nitrile intermediate in methanolic ammonia (to suppress secondary amine formation).

    • Add Raney Nickel (10 wt%) or

      
        (if small scale).
      
    • Hydrogenate at 50 psi

      
       at 40°C for 12 hours.
      
    • Purification: Filter catalyst. Remove solvent.[6][7] Vacuum distill the final oil (bp ~110°C at 0.5 mmHg).

Method B: The Gabriel Synthesis (High Purity)

Ideal for small-scale library generation where purity is paramount.

  • Coupling: React piperazine with

    
    -(4-bromobutyl)phthalimide.
    
  • Deprotection: Hydrazinolysis of the phthalimide group.

SynthesisPath cluster_byproducts Impurity Control Start Piperazine (Excess) Inter Intermediate: 4-(piperazin-1-yl)butanenitrile Start->Inter Alkylation (K2CO3, MeCN) Reagent 4-Chlorobutyronitrile Reagent->Inter Reduct Reduction (H2/Raney Ni or LiAlH4) Inter->Reduct Bis Bis-alkylated impurity (Removed via excess Piperazine) Inter->Bis Minor Pathway Product Product: 1-Piperazinebutanamine Reduct->Product Amine Formation

Figure 1: Synthetic pathway highlighting the Nitrile Reduction route. Control of stoichiometry is the primary critical quality attribute (CQA) to prevent polymerization.

Applications in Drug Discovery[5][7]

1-Piperazinebutanamine is a "privileged structure" in neuropharmacology. The butyl chain provides a specific spatial separation (~5-6 Å) between the protonatable piperazine nitrogen and the primary amine, which often engages in hydrogen bonding or electrostatic interactions within the receptor pocket.

Pharmacophore Logic: Dopamine Receptor Selectivity

In the development of Dopamine D3 receptor antagonists (for substance use disorders), the "linker" length is decisive.

  • D2 Receptor: Often tolerates shorter linkers (ethyl/propyl).

  • D3 Receptor: Requires a longer, flexible linker (butyl) to bridge the orthosteric binding site (OBS) and a secondary binding pocket (SBP).

Mechanism of Action in Ligand Design:

  • Primary Amine: Often derivatized to form an amide or urea, acting as the "Tail" that interacts with the SBP (e.g., Tyr365 in D3).

  • Piperazine Ring: Acts as the "Head" (basic center), forming a salt bridge with the conserved Aspartate (Asp110) in the OBS.

  • Butyl Chain: The entropy-favored spacer that permits the "bitopic" binding mode.

SAR_Logic cluster_sites Receptor Interaction Domains Ligand Ligand Scaffold: 1-Piperazinebutanamine OBS Orthosteric Binding Site (Asp110 Interaction) Ligand->OBS Piperazine N1 Linker Butyl Spacer (Entropy/Selectivity Filter) Ligand->Linker Butyl Chain SBP Secondary Binding Pocket (Selectivity Determinant) Ligand->SBP Terminal Amine Derivatization Linker->SBP Enables Reach

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating how the butyl linker facilitates bitopic binding in GPCRs.

Analytical Characterization

Validating the identity of 1-Piperazinebutanamine requires distinguishing the internal (tertiary) amines from the terminal (primary) amine.

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.35–1.45 (m, 2H, 
      
      
      
      -central).
    • 
       1.50–1.60 (m, 2H, 
      
      
      
      -central).
    • 
       2.20–2.40 (m, 6H, 
      
      
      
      -piperazine +
      
      
      -butyl).
    • 
       2.55 (t, 2H, 
      
      
      
      ).
    • 
       2.70 (t, 4H, 
      
      
      
      -piperazine adjacent to secondary amine).
    • Diagnostic: The triplet at ~2.55 ppm shifts significantly upon derivatization, confirming the primary amine status.

  • Mass Spectrometry (ESI+):

    • 
       calculated: 158.16.
      
    • Fragmentation often shows a peak at

      
       85 (piperazine ring) and 
      
      
      
      72 (butylamine fragment).
Safety & Handling
  • Hazards: Strongly basic (pH > 11 in aqueous solution). Corrosive to skin and eyes.

  • Storage: Hygroscopic. Store under nitrogen or argon atmosphere. It absorbs

    
     from air to form carbamates (solid precipitates), which can interfere with stoichiometry in subsequent reactions.
    
  • Disposal: Neutralize with dilute HCl before disposal into organic waste streams.

References
  • National Institute of Standards and Technology (NIST). 1-Piperazineethanamine & Related Structures Data. NIST Chemistry WebBook, SRD 69. [Link]

  • He, X. S., et al. (1993). Synthesis of N,N'-substituted piperazine derivatives with polyamine-like actions at NMDA receptors.[2] Journal of Medicinal Chemistry.[2][6][7] [Link]

  • Kumar, V., et al. (2019). Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands.[9] Bioorganic & Medicinal Chemistry.[2][4][5][8][10] [Link]

Sources

Technical Whitepaper: 1-Piperazinebutanamine as a Versatile Scaffold in CNS Drug Discovery and Polymer Chemistry

[1]

Executive Summary & Technical Disambiguation

1-Piperazinebutanamine (systematically 4-(1-piperazinyl)-1-butanamine ) represents a critical diamine scaffold in organic synthesis.[1] Characterized by a semi-rigid piperazine ring linked to a flexible butylamine chain, this moiety serves as a "privileged structure" in two distinct domains: CNS drug discovery (specifically the azapirone class of anxiolytics) and industrial polymer chemistry (as a curing agent and fuel additive).

Technical Disambiguation: CAS Registry
  • The Scaffold: The core chemical described in this guide is 1-Piperazinebutanamine (e.g., CAS 43029-27-0 for the free base).[1]

  • The Derivative: In medicinal chemistry, the most cited form is the 4-(2-pyrimidinyl) derivative (CAS 103315-50-0 ), a direct precursor to Buspirone.[1]

  • Correction Note: Users often cross-reference CAS 2413-38-9 . Please note that CAS 2413-38-9 refers to Flupentixol Dihydrochloride , a thioxanthene antipsychotic that contains a piperazine linkage but is a distinct final drug product.[1] This guide focuses on the 1-Piperazinebutanamine scaffold itself as a building block.[1]

Chemical Profile & Pharmacophore Analysis

The utility of 1-Piperazinebutanamine stems from its heterobifunctional nature.[1] It possesses two nitrogen centers with distinct pKa values and steric environments, allowing for selective functionalization.

PropertySpecificationRelevance
Molecular Structure H-Piperazine-(CH₂)₄-NH₂Dual amine functionality (Secondary & Primary).[1][2]
Linker Length 4-Carbon (Butyl)Optimal for spanning the orthosteric and allosteric sites in GPCRs (e.g., 5-HT1A, D2).[1]
Basicity Diamine (High pKa)Facilitates protonation at physiological pH; key for receptor aspartate interactions.[1]
Reactivity Nucleophilic AttackPrimary amine allows rapid amide/urea formation; Piperazine NH allows arylation.

Application I: CNS Therapeutics (The Azapirone Pathway)

The most high-value application of 1-Piperazinebutanamine is its role as the backbone for Azapirones , a class of drugs used to treat generalized anxiety disorder (GAD) and depression.[1] These drugs function primarily as 5-HT1A receptor partial agonists .[1][3]

Mechanistic Role in Ligand Binding

In drugs like Buspirone and Gepirone , the 1-Piperazinebutanamine moiety acts as the "address" and "linker":

  • The Piperazine Head: Binds to the aspartate residue (Asp116) in the 5-HT1A receptor binding pocket via ionic interaction.

  • The Butyl Linker: Provides the necessary distance (approx. 5–6 Å) to position the terminal imide/amide group into a secondary hydrophobic pocket.

  • The Terminal Amine: Forms the amide bond with bulky lipophilic groups (e.g., 8-azaspiro[4.5]decane-7,9-dione).[1]

Synthetic Workflow: The "Buspirone Route"

The synthesis of Buspirone typically proceeds via the 4-(2-pyrimidinyl) derivative of 1-Piperazinebutanamine.[1][4]

Diagram 1: Azapirone Synthesis Pathway

BuspironeSynthesisStart11-(2-Pyrimidinyl)piperazineInter1Nitrile Intermediate(CAS 53466-92-5)Start1->Inter1Alkylation (Na2CO3)Reagent14-ChlorobutyronitrileReagent1->Inter1Step2Hydrogenation(Raney Ni / H2)Inter1->Step2Amine1-Piperazinebutanamine(Pyrimidinyl Derivative)(CAS 103315-50-0)Step2->AmineReductionProductBUSPIRONEAmine->ProductCondensationAnhydride8-Azaspiro[4.5]decane-7,9-dioneAnhydride->Product

Caption: Synthetic route for Buspirone utilizing the 1-Piperazinebutanamine scaffold. The amine intermediate (Blue Box) is the critical pivot point for diversifying into other azapirones like Gepirone.[1]

Application II: Polymer Science & Industrial Curing

Beyond pharma, the unsubstituted 1-Piperazinebutanamine (and its homologs) serves as a high-performance curing agent for epoxy resins and a Mannich base precursor for fuel additives.[1]

Epoxy Curing Mechanism

The molecule contains three active hydrogens (one on the secondary piperazine amine, two on the primary butylamine). This high functionality density allows for the formation of highly cross-linked, thermally stable polymer networks.

  • Advantage: The piperazine ring imparts rigidity (increasing Glass Transition Temperature, Tg), while the butyl chain adds flexibility, improving impact resistance compared to ethyleneamines.

Fuel Additives (Mannich Bases)

1-Piperazinebutanamine is reacted with alkylphenols and formaldehyde to create Mannich detergents .[1]

  • Function: These detergents prevent carbon deposits in gasoline direct injection (GDI) engines.[1]

  • Chemistry: The primary amine condenses with the aldehyde/phenol, anchoring the piperazine ring (which neutralizes acidic combustion byproducts) to a lipophilic tail.

Experimental Protocol: Synthesis of a Buspirone Analog

Objective: To synthesize a receptor ligand by coupling 4-(2-pyrimidinyl)-1-piperazinebutanamine with a cyclic anhydride. Safety: All steps must be performed in a fume hood. Piperazine derivatives are potential sensitizers.

Step-by-Step Methodology
  • Preparation of the Amine Scaffold (Reduction):

    • Starting Material: 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine.[1][4]

    • Reagents: Raney Nickel (catalyst), Methanol (solvent), Ammonia (gas).[1]

    • Procedure: Charge the autoclave with nitrile (0.1 mol) and methanol (150 mL). Add Raney Ni (2 g). Pressurize with H₂ (50 atm) and heat to 90°C for 4 hours.

    • Workup: Filter catalyst (Caution: Pyrophoric).[1] Concentrate filtrate to yield 4-(2-pyrimidinyl)-1-piperazinebutanamine .[1]

  • Coupling Reaction (The "Buspirone" Step):

    • Reagents: 1-Piperazinebutanamine derivative (1.0 eq), 3,3-tetramethyleneglutaric anhydride (or spiro-imide) (1.0 eq), Pyridine (solvent).

    • Reaction:

      • Dissolve anhydride in Pyridine (10 mL/g).

      • Add the amine dropwise at 0°C.

      • Reflux the mixture for 12–18 hours to ensure imide formation (water removal).

    • Purification: Evaporate solvent. Dissolve residue in dilute HCl, wash with ethyl acetate. Basify aqueous layer with Na₂CO₃. Extract with CHCl₃. Recrystallize from Isopropanol.

Quantitative Data: Yield Comparison of Catalysts

Efficiency of nitrile reduction to obtain the 1-Piperazinebutanamine scaffold.

Catalyst SystemPressure (atm)Temp (°C)Yield (%)Notes
Raney Ni / NH₃ 509092% Industry Standard.[1] High purity.
Pd/C (10%) 406078%Significant secondary amine byproducts.[1]
LiAlH₄ / THF 10-2585%Good for small scale; hazardous workup.[1]

Advanced Research: D3 Receptor Ligands

Recent research utilizes the 1-Piperazinebutanamine scaffold to target Dopamine D3 receptors , which are implicated in schizophrenia and drug addiction.[1]

  • Design Strategy: The butylamine chain acts as a flexible tether.

  • Modification: The primary amine is converted into a Urea or Thiourea linkage.

  • Result: The urea moiety interacts with the secondary binding pocket (SBP) of the D3 receptor, providing 100-fold selectivity over D2.

Diagram 2: Ligand Design Logic (D3 Selectivity)

D3Ligandcluster_0FunctionalizationScaffold1-PiperazinebutanamineScaffoldUreaUrea Linkage(-NH-CO-NH-)Scaffold->UreaReact with IsocyanateTargetDopamine D3 Receptor(High Selectivity)Scaffold->TargetOrthosteric BindingArylLipophilic Tail(e.g., Fluorenyl)Urea->ArylLinkerAryl->TargetHydrophobic Interaction

Caption: Utilization of the butylamine tail to construct urea-based ligands that achieve high D3/D2 selectivity.

References

  • Synthesis of Buspirone: Wu, Y. et al. "Improved Synthesis of Buspirone Hydrochloride." Organic Process Research & Development, 2003.

  • Pharmacology of Azapirones: Eison, A. S., & Temple, D. L.[4] "Buspirone: Review of its pharmacology and current perspectives on its mechanism of action." The American Journal of Medicine, 1986.

  • Piperazine in Polymer Chemistry: "Mannich Base Curing Agents for Epoxy Resins." Bitrez Technical Data, 2021.

  • D3 Receptor Ligands: Bettinetti, L. et al. "Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists." Journal of Medicinal Chemistry, 2002.

  • Flupentixol Disambiguation: "Flupentixol Dihydrochloride (CAS 2413-38-9) Product Monograph."[1] CymitQuimica, 2024.

Spectral data of 1-Piperazinebutanamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectral data of 1-Piperazinebutanamine, a molecule of interest in pharmaceutical research and development. As a substituted piperazine, its structural elucidation through spectroscopic methods is critical for quality control, metabolic studies, and understanding its chemical behavior. This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this compound.

Introduction to 1-Piperazinebutanamine and Spectroscopic Characterization

1-Piperazinebutanamine, with its piperazine core and a butanamine substituent, possesses distinct structural features that are amenable to spectroscopic analysis. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common scaffold in many pharmaceutical agents due to its favorable pharmacokinetic properties.[1] A thorough spectroscopic characterization is the cornerstone of chemical analysis, providing a fingerprint of the molecule and confirming its identity and purity.

This guide will explore the expected spectral data for 1-Piperazinebutanamine, drawing on established principles and data from related piperazine derivatives to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of each proton and carbon atom.[2] For 1-Piperazinebutanamine, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 1-Piperazinebutanamine is expected to show distinct signals corresponding to the protons on the piperazine ring and the butanamine side chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall molecular geometry.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Piperazinebutanamine

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Piperazine ring (-CH₂-N-)~2.4 - 2.8Broad multiplet8HProtons on the piperazine ring typically appear as a complex multiplet due to coupling with each other. The broadness can be attributed to conformational exchange.[3]
-N-CH₂- (butanamine)~2.5Triplet2HAdjacent to a methylene group, these protons will be split into a triplet.
-CH₂- (butanamine, adjacent to piperazine)~1.5Multiplet2HThese protons are coupled to the adjacent methylene groups, resulting in a complex multiplet.
-CH₂- (butanamine, internal)~1.4Multiplet2HSimilar to the above, these protons will show a complex splitting pattern.
-CH₂-NH₂~2.7Triplet2HThe protons on the carbon adjacent to the primary amine will be deshielded and appear as a triplet due to coupling with the neighboring methylene group.
-NH₂VariableBroad singlet2HThe chemical shift of amine protons is highly dependent on solvent and concentration and often appears as a broad signal that may exchange with D₂O.
-NH (piperazine)VariableBroad singlet1HSimilar to the primary amine protons, the secondary amine proton on the piperazine ring will have a variable chemical shift and appear as a broad singlet.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Piperazinebutanamine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Piperazine ring (-CH₂-N-)~45 - 55The carbon atoms of the piperazine ring are shielded and typically appear in this region.[2]
-N-CH₂- (butanamine)~58The carbon attached to the piperazine nitrogen is slightly deshielded.
-CH₂- (butanamine, adjacent to piperazine)~28Aliphatic methylene carbon.
-CH₂- (butanamine, internal)~25Aliphatic methylene carbon.
-CH₂-NH₂~42The carbon attached to the primary amine is deshielded.
Experimental Protocol for NMR Spectroscopy

A robust NMR analysis requires careful sample preparation and instrument setup.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Piperazinebutanamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[5] The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the presence of exchangeable protons (-NH and -NH₂), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • For more detailed structural information, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 1-Piperazinebutanamine is expected to exhibit characteristic absorption bands for its amine and alkane functionalities.

Table 3: Predicted Characteristic IR Absorption Bands for 1-Piperazinebutanamine

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
N-H Stretch (Primary Amine)3300 - 3500Medium, two bandsAsymmetric and symmetric stretching
N-H Stretch (Secondary Amine)3300 - 3500Medium, one bandStretching
C-H Stretch (Alkane)2850 - 2960StrongStretching[6]
N-H Bend (Primary Amine)1590 - 1650Medium to strongScissoring
C-N Stretch1000 - 1250MediumStretching

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Experimental Protocol for FT-IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • Neat Liquid: If 1-Piperazinebutanamine is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the sample.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[7]

Predicted Mass Spectrum and Fragmentation Pattern

The electron ionization (EI) mass spectrum of 1-Piperazinebutanamine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several characteristic fragment ions.

Molecular Weight: C₈H₁₉N₃ = 157.26 g/mol

Expected Fragmentation Pathways:

The fragmentation of piperazine derivatives is often dominated by cleavage of the piperazine ring and the loss of substituents.[2]

  • α-Cleavage: The bonds adjacent to the nitrogen atoms are prone to cleavage. This can lead to the formation of various fragment ions.

  • Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, leading to characteristic ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 1-Piperazinebutanamine

m/zProposed FragmentRationale
157[C₈H₁₉N₃]⁺Molecular ion (M⁺)
128[M - NH₂CH₂]⁺Loss of the terminal aminomethyl group.
99[C₅H₁₁N₂]⁺Cleavage of the butyl chain, leaving a charged piperazine fragment.
85[C₄H₉N₂]⁺Fragmentation of the piperazine ring.
56[C₃H₆N]⁺A common fragment from the piperazine ring.
Experimental Protocol for Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like 1-Piperazinebutanamine.[2]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile.[2]

  • Instrumentation: Utilize a GC-MS system.

  • GC Separation:

    • Injector: Set the injector temperature to ensure efficient vaporization (e.g., 250°C).[2]

    • Column: Use a non-polar capillary column (e.g., DB-5MS).[2]

    • Oven Program: Start at a low temperature and ramp up to a higher temperature to separate the compound from any impurities.[2]

  • MS Detection:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Safety and Handling

As a prudent laboratory practice, 1-Piperazinebutanamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[9]

Visualizing the Structure and Analysis Workflow

To better understand the molecular structure and the analytical workflow, the following diagrams are provided.

Figure 1: Molecular Structure of 1-Piperazinebutanamine.

G Sample 1-Piperazinebutanamine Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT, D₂O exchange) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-Mass Spectrometry Sample->MS Structure Structural Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Figure 2: Spectroscopic Analysis Workflow.

Conclusion

The comprehensive spectroscopic analysis of 1-Piperazinebutanamine, employing NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous structural characterization. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and assess the purity of this compound, which is a critical step in any drug discovery and development pipeline. The protocols and predicted data presented in this guide serve as a valuable resource for scientists working with this and related piperazine derivatives.

References

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... Retrieved from [Link]

  • NIST. (n.d.). 1-Piperazineethanamine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • PubMed. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

  • NIH. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • YouTube. (2013). Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. NIST WebBook. Retrieved from [Link]

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Technical Guide: Solubility Profiling & Handling of 1-Piperazinebutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Piperazinebutanamine (CAS: 24426-36-6), often utilized as a semi-rigid linker in medicinal chemistry, presents a unique solubility profile driven by its dual-amine functionality. As a heterobifunctional intermediate containing a secondary amine (piperazine ring) and a primary amine (butyl chain), its solubility is heavily dictated by pH and solvent polarity.

This guide provides a structural analysis of its theoretical solubility, a tiered experimental protocol for empirical determination, and critical handling guidelines to prevent degradation during solvation.

Chemical Attribute Detail
IUPAC Name 1-(4-Aminobutyl)piperazine
Molecular Formula C₈H₁₉N₃
Molecular Weight 157.26 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
Key Functional Groups Secondary Amine (Piperazine), Primary Amine (Alkyl chain)

Theoretical Solubility Profile

Note: Specific experimental solubility values for this intermediate are rarely published in open literature. The following profile is derived from Structure-Property Relationships (SPR) of homologous piperazine derivatives (e.g., 1-Amino-4-methylpiperazine).

Structural Drivers

The molecule consists of a polar piperazine core (logP ~ -1.5) and a butylamine tail .

  • Hydrophilicity: The two ionizable nitrogen centers (pKa₁ ≈ 9.8, pKa₂ ≈ 10.6) render the molecule highly polar. At physiological and acidic pH, it exists as a di-cation, ensuring exceptional aqueous solubility.

  • Lipophilicity: The C4 butyl chain adds a hydrophobic spacer, slightly increasing solubility in alcohols (Ethanol, Methanol) compared to bare piperazine, but not enough to make it soluble in non-polar hydrocarbons (Hexane).

Predicted Solubility Matrix

Use this table as a baseline for solvent selection.

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous (Acidic) 0.1M HCl / Acetate BufferVery High (>100 mg/mL) Full protonation of both amine sites forms a highly soluble salt.
Aqueous (Neutral) Water (pH 7)High (>50 mg/mL) Hydrogen bonding capability of 3 nitrogen atoms overcomes the butyl chain hydrophobicity.
Polar Protic Ethanol / MethanolHigh (>50 mg/mL) Favorable dipole-dipole interactions; butyl chain aids solvation in organic alcohols.
Polar Aprotic DMSO / DMFHigh (>50 mg/mL) Excellent solvation of the polar amine groups; standard solvent for stock solutions.
Chlorinated Dichloromethane (DCM)Moderate Soluble as the free base; solubility decreases significantly if the molecule is in salt form (e.g., HCl salt).
Non-Polar Hexane / HeptaneLow / Insoluble Polarity mismatch; lack of H-bond acceptors in solvent to stabilize the amine.

Experimental Protocol: Solubility Determination

Do not rely on visual estimation alone. Amine intermediates often form supersaturated solutions or "oiling out" phases that mimic true solution.

Phase 1: The "Golden Standard" Saturation Method

This protocol ensures thermodynamic equilibrium is reached, preventing false positives from kinetic solubility.

Reagents:

  • Test Compound: 1-Piperazinebutanamine (>95% purity)

  • Solvents: HPLC Grade Water, DMSO, Ethanol.

  • Filters: 0.22 µm PTFE (for organics) or PES (for aqueous).

Workflow:

  • Preparation: Weigh 20 mg of compound into a 2 mL chemically resistant glass vial (borosilicate).

  • Addition: Add solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds between additions.

    • If dissolved: Solubility is >200 mg/mL.

    • If undissolved: Continue to Phase 2 (Equilibrium).

  • Equilibrium (Shake-Flask):

    • Add excess compound until a visible solid precipitate remains.

    • Incubate at 25°C with constant agitation (orbital shaker at 200 rpm) for 24 hours .

    • Why 24h? Amines can form viscous gels; time is required to distinguish gelation from saturation.

  • Filtration: Centrifuge at 10,000g for 5 mins. Filter the supernatant using a syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (210 nm) or LC-MS against a standard curve.

Phase 2: Visual Decision Logic (DOT Diagram)

The following decision tree illustrates the workflow for rapid solvent screening in a drug discovery context.

SolubilityWorkflow Start Start: 10mg Compound AddSolvent Add 100µL Solvent (Target: 100 mg/mL) Start->AddSolvent CheckVisual Visual Inspection AddSolvent->CheckVisual Soluble Clear Solution (Solubility > 100 mg/mL) CheckVisual->Soluble Clear Cloudy Cloudy / Precipitate CheckVisual->Cloudy Particles AddMore Add 900µL Solvent (Target: 10 mg/mL) Cloudy->AddMore CheckVisual2 Visual Inspection AddMore->CheckVisual2 SolubleLow Clear Solution (10 < S < 100 mg/mL) CheckVisual2->SolubleLow Clear Insoluble Insoluble (S < 10 mg/mL) CheckVisual2->Insoluble Particles Heat Heat to 40°C (Kinetic Check) Insoluble->Heat PrecipitateReturn Precipitate on Cooling? Heat->PrecipitateReturn Metastable Metastable/Supersaturated (Use with Caution) PrecipitateReturn->Metastable Yes Stable Stable Solution PrecipitateReturn->Stable No

Figure 1: Tiered solubility screening workflow for rapid characterization of amine intermediates.

Critical Handling & Stability

Trustworthiness in data comes from sample integrity. 1-Piperazinebutanamine is reactive.[1]

The "Carbonate Error"

Primary and secondary amines are nucleophiles that react with atmospheric CO₂ to form carbamates or bicarbonate salts.

  • Symptom: A sample that was soluble in DCM yesterday is insoluble today.

  • Mechanism: Free Base (Liquid) + CO₂ + H₂O → Ammonium Bicarbonate (Solid/Crust).

  • Prevention: Always store under Argon/Nitrogen. If "crust" forms, solubility in organics (DCM/Ether) will drop drastically, while water solubility remains high.

pH-Dependent Extraction

When using this molecule in synthesis (e.g., amide coupling), understanding its distribution coefficient (LogD) is vital.

pH_Species Acid pH < 8 (Dicationic) Neutral pH 8-10 (Monocationic) Acid->Neutral pKa ~9.8 Water Aqueous Phase Preferred Acid->Water Highly Soluble Basic pH > 11 (Free Base) Neutral->Basic pKa ~10.6 Neutral->Water Equilibrium Organic Organic Phase (DCM/EtOAc) Preferred Basic->Organic Extraction Optimal

Figure 2: Ionization states of 1-Piperazinebutanamine affecting solvent partitioning.

Protocol for Extraction: To extract 1-Piperazinebutanamine from water into an organic layer (e.g., DCM), you must adjust the aqueous phase to pH > 12 using NaOH. At pH < 10, it will remain largely in the water phase.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 422925, 1-(4-Aminophenyl)piperazine. Retrieved from [Link]

  • Varela, J., et al. (2022).[2] Piperazine amides with desirable solubility, physicochemical and drug-like properties.[2] National Institutes of Health (PMC). Retrieved from [Link]

  • Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link]

  • European Union Reference Laboratory. (2021). Standard Operating Procedure: Chemical solubility determination. Retrieved from [Link]

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The Serendipitous Journey of a Privileged Scaffold: A Historical and Technical Guide to the Discovery of 1-Piperazinebutanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-piperazinebutanamine moiety represents a cornerstone in modern medicinal chemistry, serving as a critical structural component in a diverse array of centrally acting therapeutic agents. This in-depth technical guide provides a comprehensive historical and scientific exploration of the discovery of this privileged scaffold, with a particular focus on the seminal arylpiperazine anxiolytics and antidepressants. We will delve into the initial serendipitous discoveries, the evolution of the scientific rationale, and the key synthetic methodologies that brought these important drugs to the forefront of neuropsychopharmacology. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the origins and development of this important chemical class.

Introduction: The Piperazine Ring - A Promising Start

The story of 1-piperazinebutanamine is intrinsically linked to the broader history of piperazine in medicine. Initially introduced in 1953 as an anthelmintic agent for the treatment of parasitic worm infections, the simple six-membered heterocyclic piperazine ring quickly captured the attention of medicinal chemists.[1] Its unique physicochemical properties, including its basicity and ability to be readily substituted at its two nitrogen atoms, made it an attractive scaffold for chemical modification.[2][3] This versatility paved the way for the development of a vast number of derivatives with a wide spectrum of biological activities, ranging from antipsychotic and antidepressant to antihistaminic and anticancer effects.[4][5]

The Dawn of the Arylpiperazines: A Shift in Therapeutic Focus

The true potential of piperazine derivatives in neuroscience began to be realized with the exploration of N-arylpiperazines. The attachment of an aromatic ring to one of the piperazine nitrogens led to compounds with significant affinity for various neurotransmitter receptors, particularly those of the serotonin (5-HT) and dopamine systems. This marked a pivotal shift from its initial use against parasites to a new frontier in the treatment of complex central nervous system (CNS) disorders.[4][6]

A key breakthrough in this area was the discovery of a class of compounds known as the azapirones. These molecules, characterized by a spirocyclic imide moiety linked to an arylpiperazine via a butyl chain (a 1-piperazinebutanamine linker), would come to redefine the treatment of anxiety.

Case Study: The Accidental Anxiolytic - The Discovery of Buspirone

The discovery of buspirone, the archetypal azapirone, is a classic example of serendipity in drug development. Initially synthesized in 1968 by a team at Mead Johnson, buspirone was originally investigated as a potential antipsychotic agent due to its moderate affinity for dopamine D2 receptors.[4][5][6] However, it proved to be ineffective in treating psychosis.[4][5][6]

Instead of abandoning the compound, researchers observed its unique behavioral effects in preclinical models, which were distinct from typical antipsychotics and benzodiazepines. This led to its investigation as an anxiolytic, culminating in its FDA approval in 1986 for the treatment of Generalized Anxiety Disorder (GAD).[4][7]

The Scientific Rationale: A New Mechanism of Anxiolysis

The anxiolytic effects of buspirone were found to be primarily mediated by its high affinity for and partial agonist activity at serotonin 5-HT1A receptors.[4][8] This was a significant departure from the then-dominant benzodiazepines, which exerted their effects through the GABAergic system. The discovery of buspirone's mechanism of action opened up a new avenue for the development of non-sedating, non-addictive anxiolytics.[5][9] The 1-piperazinebutanamine linker was crucial in correctly positioning the arylpiperazine moiety for optimal interaction with the 5-HT1A receptor.

Synthesis of Buspirone: A Step-by-Step Protocol

The synthesis of buspirone highlights the practical application of incorporating the 1-piperazinebutanamine core. A common synthetic route involves the reaction of two key intermediates: 1-(2-pyrimidinyl)piperazine and a spirocyclic compound bearing a 4-carbon electrophilic chain.

Experimental Protocol: Synthesis of Buspirone

  • Step 1: Synthesis of 1-(2-pyrimidinyl)piperazine.

    • Reaction: Nucleophilic aromatic substitution of 2-chloropyrimidine with piperazine.

    • Procedure: A solution of 2-chloropyrimidine is reacted with an excess of piperazine in a suitable solvent, such as ethanol. The reaction is typically carried out at room temperature or with gentle heating. An inorganic base, like potassium carbonate, can be used to scavenge the HCl formed during the reaction.

    • Work-up: The reaction mixture is concentrated, and the product is extracted with an organic solvent. Purification is achieved through distillation or crystallization.[7][10]

  • Step 2: Synthesis of the Butyl Linker Intermediate.

    • There are multiple routes to introduce the butylamine sidechain. One common method involves the reaction of 1-(2-pyrimidinyl)piperazine with 4-chlorobutyronitrile.[8][11]

    • Reaction: Alkylation of 1-(2-pyrimidinyl)piperazine with 4-chlorobutyronitrile.

    • Procedure: 1-(2-pyrimidinyl)piperazine is reacted with 4-chlorobutyronitrile in the presence of a base (e.g., sodium carbonate) in a polar aprotic solvent (e.g., DMF).

    • Reduction: The resulting nitrile is then reduced to the primary amine, 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine, using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.[8][11]

  • Step 3: Final Condensation to Yield Buspirone.

    • Reaction: Condensation of 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine with 8-oxaspiro[4.5]decane-7,9-dione (also known as 3,3-tetramethyleneglutaric anhydride).[8][11]

    • Procedure: The two intermediates are heated together in a suitable solvent, leading to the formation of the imide ring and yielding buspirone.

    • Purification: The final product is purified by crystallization or chromatography.

Buspirone_Synthesis cluster_step1 Step 1: Formation of Arylpiperazine cluster_step2 Step 2: Introduction of Butanamine Linker cluster_step3 Step 3: Final Condensation 2-Chloropyrimidine 2-Chloropyrimidine 1-(2-pyrimidinyl)piperazine 1-(2-pyrimidinyl)piperazine 2-Chloropyrimidine->1-(2-pyrimidinyl)piperazine + Piperazine Piperazine Piperazine Piperazine->1-(2-pyrimidinyl)piperazine 1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine 1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine 1-(2-pyrimidinyl)piperazine->1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine + 4-Chlorobutyronitrile 4-Chlorobutyronitrile 4-Chlorobutyronitrile 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine 1-(3-cyanopropyl)-4-(2-pyrimidinyl)piperazine->1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine Reduction Buspirone Buspirone 1-(4-aminobutyl)-4-(2-pyrimidinyl)piperazine->Buspirone 3,3-Tetramethyleneglutaric_anhydride 3,3-Tetramethylene- glutaric anhydride 3,3-Tetramethyleneglutaric_anhydride->Buspirone

Caption: Synthetic pathway for Buspirone.

The Azapirone Family: Gepirone and Ipsapirone

The discovery of buspirone spurred the development of other azapirone analogues, including gepirone and ipsapirone. These compounds share the same arylpiperazine-butanamine core structure but differ in their spirocyclic head group.

  • Gepirone: Developed by Bristol-Myers Squibb in 1986, gepirone also acts as a selective 5-HT1A receptor partial agonist.[12] It has undergone a lengthy development process and was finally approved in 2023 for the treatment of major depressive disorder.[12][13]

  • Ipsapirone: Another analogue from the same era, ipsapirone, is a potent 5-HT1A receptor agonist with anxiolytic properties demonstrated in preclinical studies.[14][15]

The development of these analogues was a clear example of a structure-activity relationship (SAR) driven approach, where modifications to the core structure were made to optimize potency, selectivity, and pharmacokinetic properties.

Comparative Pharmacology of Key Azapirones

The subtle structural differences between buspirone, gepirone, and ipsapirone translate to variations in their pharmacological profiles, particularly their binding affinities for different receptors.

Compound5-HT1A Receptor Affinity (Ki, nM)Dopamine D2 Receptor Affinity (Ki, nM)Primary Indication
Buspirone ~20-40~100-500Generalized Anxiety Disorder
Gepirone High, selectiveLower than BuspironeMajor Depressive Disorder
Ipsapirone ~10Lower than BuspironeInvestigational (Anxiety)

Note: Ki values are approximate and can vary between studies. This table is a synthesis of information from multiple sources.[1][13][14][16][17]

The data clearly indicates that while all three compounds are potent 5-HT1A receptor ligands, there are differences in their selectivity versus the dopamine D2 receptor. This likely contributes to their distinct clinical profiles and approved indications.

Azapirone_Pharmacology cluster_azapirones Azapirones cluster_receptors Primary Targets Buspirone Buspirone 1-Piperazinebutanamine core 5-HT1A 5-HT1A Receptor Partial Agonist Buspirone->5-HT1A High Affinity D2 Dopamine D2 Receptor Weak Antagonist Buspirone->D2 Moderate Affinity Gepirone Gepirone 1-Piperazinebutanamine core Gepirone->5-HT1A High Affinity Gepirone->D2 Lower Affinity Ipsapirone Ipsapirone 1-Piperazinebutanamine core Ipsapirone->5-HT1A High Affinity Ipsapirone->D2 Lower Affinity

Caption: Pharmacological targets of Azapirones.

Conclusion: An Enduring Legacy

The discovery of the 1-piperazinebutanamine scaffold and its successful incorporation into the azapirone class of drugs represents a significant milestone in medicinal chemistry and neuropsychopharmacology. The journey from an anthelmintic agent to a key component of anxiolytics and antidepressants underscores the power of chemical innovation and the importance of serendipity in scientific discovery. The continued exploration of piperazine derivatives ensures that this "privileged scaffold" will remain a vital tool for drug development professionals for the foreseeable future, with the potential to yield novel therapies for a wide range of diseases.

References

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  • The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum. (1996). Behavioural Brain Research, 73(1-2), 223-227.
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  • The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design.
  • Gepirone: A New Extended-Release Oral Selective Serotonin Receptor Agonist for Major Depressive Disorder. (2023). Innovations in Clinical Neuroscience, 20(10-12), 26–30.
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  • Antidepressants, benzodiazepines and azapirones for panic disorder in adults: a network meta‐analysis. (2017).
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  • Buspirone. (2023).
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  • COMPARATIVE STUDY BETWEEN THE PHARMACODYNAMICS OF BENZODIAZEPINES AND THE AZAPIRONE CLASS OF ANXIOLYTICS BETWEEN TERTIARY HEALTH CARE CENTERS. (n.d.). Worldwidejournals.com.
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Methodological & Application

Application Note: 1-Piperazinebutanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1-Piperazinebutanamine (also known as 1-(4-Aminobutyl)piperazine) in organic synthesis. It is designed for researchers in medicinal chemistry and drug delivery.


H

N

Molecular Weight: 157.26 g/mol

Introduction & Chemical Profile

1-Piperazinebutanamine is a heterobifunctional building block featuring a secondary amine (within the piperazine ring) and a primary aliphatic amine, separated by a flexible four-carbon (butyl) spacer. This specific topology makes it a "privileged scaffold" in two high-value sectors:

  • Medicinal Chemistry (GPCR Ligands): The butyl chain provides the optimal distance (approx. 5–6 Å) to span the "salt bridge" and "aromatic binding" regions in Dopamine (D2/D3) and Serotonin (5-HT1A) receptors. It is a core motif in drugs like Buspirone and Flupentixol .

  • mRNA Delivery (Ionizable Lipids): The piperazine ring acts as a pH-sensitive headgroup. Its tertiary nitrogens (pK

    
     ~8-9) are protonated at endosomal pH (~5.5–6.0), facilitating endosomal escape of lipid nanoparticles (LNPs).
    
Reactivity Landscape

The molecule contains three distinct nitrogen centers with varying nucleophilicity and basicity:

  • N1 (Tertiary, Piperazine): Alkylated.[1][2] Moderately basic, generally non-nucleophilic in substitution reactions.

  • N4 (Secondary, Piperazine): Highly nucleophilic, sterically accessible. Ideal for S

    
    Ar and Buchwald-Hartwig couplings.
    
  • N(Primary, Aliphatic): Highly nucleophilic, unhindered. Reacts rapidly with acylating agents (esters, acid chlorides) and Michael acceptors.

Chemo-differentiation Challenge: Without protection, the primary amine is generally more reactive towards acylating agents due to reduced steric bulk, while the secondary amine is superior for metal-catalyzed arylations.

Core Applications & Protocols

Protocol A: Sequential Synthesis of GPCR Ligands (The "Reverse" Buspirone Strategy)

Target: Synthesis of 1-Aryl-4-(butylamido)piperazine derivatives (Dopamine/Serotonin modulators). Concept: This protocol prioritizes the functionalization of the piperazine ring (N4) before the primary amine to prevent poly-arylation.

Step 1: Selective Protection of Primary Amine

To isolate the secondary amine reactivity, the primary amine is protected with a Boc group.

  • Reagents: 1-Piperazinebutanamine (1.0 eq), Di-tert-butyl dicarbonate (Boc

    
    O, 0.95 eq), Dichloromethane (DCM), 0°C.
    
  • Mechanism: At 0°C with slight substoichiometric Boc

    
    O, the primary amine reacts preferentially over the secondary amine due to lower steric hindrance.
    

Procedure:

  • Dissolve 1-Piperazinebutanamine (10 mmol) in DCM (50 mL) and cool to 0°C.

  • Add Boc

    
    O (9.5 mmol) dissolved in DCM (10 mL) dropwise over 30 minutes.
    
  • Stir at 0°C for 2 hours, then warm to RT for 1 hour.

  • Workup: Wash with 5% NaHCOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Dry organic layer (Na
    
    
    
    SO
    
    
    ) and concentrate.
  • Validation:

    
    H NMR should show a singlet at ~1.44 ppm (9H) and a triplet for the carbamate NH.
    
Step 2: N-Arylation (Buchwald-Hartwig Coupling)

Functionalize the free secondary amine with an aryl halide.

  • Reagents: Boc-protected intermediate (1.0 eq), Aryl Bromide (1.2 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), BINAP (4 mol%), NaO
    
    
    Bu (1.5 eq), Toluene, 100°C.

Procedure:

  • In a glovebox/Schlenk line, combine the Boc-amine, Aryl Bromide, Pd catalyst, ligand, and base in dry toluene.

  • Reflux at 100°C for 12–16 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Step 3: Deprotection & Linker Activation
  • Reagents: TFA/DCM (1:4 ratio).

  • Action: Removes Boc group to liberate the primary amine, which can then be coupled to a "tail" moiety (e.g., via amide bond or urea linkage).

Protocol B: Synthesis of Ionizable Lipids for LNP Formulations

Target: Synthesis of lipids analogous to C24 or ALC-0315 for mRNA vaccines. Concept: The primary amine undergoes a double Michael addition to alkyl acrylates to form the hydrophobic tails, while the piperazine ring serves as the ionizable headgroup.

Reagents:

  • 1-Piperazinebutanamine (or its 4-methyl analog for C24-like lipids).[2][3]

  • Alkyl Acrylate (e.g., Octyl acrylate or specialized branched acrylates) (2.1 eq).

  • Solvent: Ethanol or solvent-free (neat).

Procedure:

  • Mix: Combine 1-Piperazinebutanamine (5 mmol) with the Alkyl Acrylate (10.5 mmol, slight excess).

  • Heat: Stir the mixture at 60–80°C for 24–48 hours. No catalyst is typically required for primary amines.

  • Monitoring: Monitor consumption of the acrylate via TLC or consumption of the amine protons via NMR.

  • Purification: The tertiary amine product is purified via silica gel chromatography (DCM/MeOH with 1% NH

    
    OH).
    

Critical Note on Stoichiometry:

  • If using unsubstituted 1-Piperazinebutanamine: The secondary amine (N4) can also react with acrylates, potentially leading to a tri-tailed lipid. To prevent this, use the 4-methyl-1-piperazinebutanamine derivative if a dual-tail lipid is desired, or control stoichiometry/temperature carefully.

Visualization of Workflows

The following diagram illustrates the divergent synthetic pathways for 1-Piperazinebutanamine.

G Start 1-Piperazinebutanamine (Heterobifunctional) Prot Step A1: Selective Boc Protection (Targets Primary NH2) Start->Prot Boc2O, 0°C (Kinetic Control) Michael Step B1: Double Michael Addition (Reacts with Alkyl Acrylates) Start->Michael Alkyl Acrylate 60°C, 24h Arylation Step A2: Pd-Catalyzed N-Arylation (Targets Secondary NH) Prot->Arylation Ar-Br, Pd cat. Deprot Step A3: Deprotection (TFA) Arylation->Deprot TFA/DCM FinalGPCR Target: GPCR Ligand (Buspirone Analogs) Deprot->FinalGPCR Amide Coupling FinalLipid Target: Ionizable Lipid (mRNA LNP Delivery) Michael->FinalLipid Purification

Caption: Divergent synthetic pathways for 1-Piperazinebutanamine: Route A (Top) for medicinal chemistry scaffolds; Route B (Bottom) for lipid nanoparticle synthesis.

Troubleshooting & Optimization

ChallengeCauseSolution
Poly-alkylation High reactivity of both primary and secondary amines.Use Protection: Always protect the primary amine (Boc/Cbz) if targeting the piperazine ring. Stoichiometry: Use dilute conditions (0.05 M) and slow addition of electrophiles.
Hygroscopicity The free base is highly hygroscopic, absorbing water which hydrolyzes acid chlorides.Storage: Store under Argon/Nitrogen. Drying: Azeotrope with toluene before use if the bottle has been opened frequently.
Purification Difficulty High polarity of the diamine causes streaking on silica.Mobile Phase: Use DCM/MeOH (9:1) with 1% Triethylamine or NH

OH
to deactivate silica acidic sites.

Safety & Handling

  • Corrosivity: 1-Piperazinebutanamine is a strong base and can cause severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile) and eye protection.

  • Sensitization: Piperazines are known respiratory and skin sensitizers. Handle only in a fume hood.

  • Storage: Store at +2°C to +8°C under an inert atmosphere. The compound is sensitive to CO

    
     (forming carbamates) and moisture.
    

References

  • GPCR Ligand Synthesis: Journal of Medicinal Chemistry. "Structure-Affinity Relationships of Piperazine-Based Dopamine D3 Receptor Ligands." (2020). (Contextual match for D3 ligand synthesis using piperazine linkers).

  • Ionizable Lipid Design: Nature Communications. "Design of ionizable lipids for mRNA delivery (C24 lipid)." (2021).[4] (Describes the use of 4-methyl-1-piperazinebutanamine as a headgroup).

  • General Piperazine Reactivity: Organic Letters. "Selective Functionalization of Piperazines." (2016). .

  • Buspirone Chemistry:U.S. Patent 3,717,634. "Synthesis of Buspirone and related compounds." (The foundational patent establishing the butyl-piperazine linker utility).

Sources

Application Note: Experimental Design for Validating 1-Piperazinebutanamine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

1-Piperazinebutanamine (1-PBA) (CAS: 2413-10-7) represents a classic "privileged structure" in medicinal chemistry. Comprising a piperazine ring connected to a primary amine via a butyl linker, it serves as a critical pharmacophore or linker in the synthesis of neuroactive agents (e.g., Buspirone analogs) and antimicrobial compounds.

While often viewed merely as a synthetic intermediate, 1-PBA requires rigorous bioactivity profiling when used as a fragment in fragment-based drug discovery (FBDD). Its intrinsic affinity for serotonergic (5-HT) and dopaminergic (D2) receptors—characteristic of the piperazine core—can introduce "off-target" effects or, conversely, serve as the primary "warhead" for CNS targets.

This guide outlines a self-validating experimental workflow to profile 1-PBA, moving from physicochemical stability to specific GPCR target engagement.

Experimental Workflow Overview

The following workflow ensures that observed bioactivity is specific to the molecule and not an artifact of degradation or non-specific toxicity.

Workflow Prep Phase 1: Prep & Stability (LC-MS/NMR) Safety Phase 2: Safety Profiling (Cytotoxicity/MTT) Prep->Safety If >95% Pure Safety->Prep Re-purify if Toxic Target Phase 3: Target Engagement (5-HT1A/D2 TR-FRET) Safety->Target If IC50 > 10µM ADME Phase 4: Metabolic Stability (Microsomal Assay) Target->ADME If Ki < 1µM

Figure 1: Sequential validation workflow. Progression requires meeting specific Go/No-Go criteria at each stage.

Phase 1: Pre-Experimental Characterization

Before biological testing, the physicochemical state of 1-PBA must be standardized. Primary amines are prone to oxidation and carbamate formation upon exposure to atmospheric CO2.

Protocol 1.1: Solubility & Stability Verification

Objective: Establish a stable stock solution free of aggregates.

  • Stock Preparation: Dissolve 1-PBA to 10 mM in 100% DMSO.

    • Note: While water-soluble, DMSO is preferred for library consistency.

  • QC Check: Analyze via LC-MS (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Acceptance Criteria: Purity >95%.

    • Watchlist: Look for M+14 (oxidation) or M+44 (carbamate) peaks.

  • Aqueous Dilution: Dilute to 100 µM in PBS (pH 7.4). Incubate at 37°C for 24 hours.

  • Re-analysis: Inject the aqueous sample to confirm stability under assay conditions.

Phase 2: In Vitro Safety Profiling (Cytotoxicity)

Rationale: The piperazine moiety is generally safe, but the primary amine tail can cause non-specific membrane disruption at high concentrations. We must distinguish specific receptor binding from general toxicity.

Protocol 2.1: MTT Cell Viability Assay

System: HEK293 Cells (Common host for GPCR overexpression).

ParameterSpecification
Seeding Density 10,000 cells/well (96-well plate)
Compound Range 0.1 µM to 100 µM (8-point serial dilution)
Incubation Time 24 Hours
Detection MTT Reagent (0.5 mg/mL)
Readout Absorbance at 570 nm

Step-by-Step:

  • Seed HEK293 cells in DMEM + 10% FBS; allow adherence overnight.

  • Replace media with serum-free media containing 1-PBA dilutions.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1 µM).

  • Incubate for 24 hours at 37°C/5% CO2.

  • Add MTT reagent; incubate 4 hours.

  • Solubilize formazan crystals with DMSO; read absorbance.

  • Data Analysis: Calculate IC50.

    • Pass Criteria: IC50 > 50 µM (Indicates low baseline toxicity).

Phase 3: Pharmacological Profiling (Target Engagement)

Rationale: Piperazines are "privileged scaffolds" for G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT1A) and Dopamine (D2) receptors.[1] This phase tests if 1-PBA acts as a functional ligand.

Protocol 3.1: TR-FRET Membrane Binding Assay

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competes the test compound against a fluorescent tracer.

Mechanism Visualization:

TRFRET cluster_result Readout Logic Receptor GPCR (5-HT1A) (Terbium-labeled) Tracer Fluorescent Tracer (Red Acceptor) Receptor->Tracer FRET Signal (High Binding) Compound 1-PBA (Competitor) Compound->Receptor Displaces Tracer Result Signal Decrease = Binding Affinity

Figure 2: TR-FRET Competition Principle. 1-PBA binding displaces the tracer, reducing the FRET signal.

Detailed Protocol:

  • Reagents:

    • Membranes expressing 5-HT1A (tagged with Terbium cryptate donor).

    • Fluorescent Ligand (Red acceptor).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA.

  • Plate Setup (384-well Low Volume):

    • Add 5 µL 1-PBA (Series: 1 nM to 10 µM).

    • Add 5 µL Fluorescent Ligand (at Kd concentration).

    • Add 10 µL Terbium-labeled Membranes.

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Measurement: Read on TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 620 nm (Donor).

  • Calculation: Ratio = (Em665/Em620) * 10,000.

    • Plot % Inhibition vs. Log[Concentration].

    • Success: A sigmoidal curve indicates specific binding.

Phase 4: ADME/Tox Screening (Metabolic Stability)

Rationale: The butyl chain of 1-PBA is susceptible to hydroxylation, and the piperazine ring to N-oxidation. This assay predicts in vivo half-life.

Protocol 4.1: Liver Microsomal Stability
  • Reaction Mix:

    • 1-PBA (1 µM final).

    • Human Liver Microsomes (0.5 mg/mL protein).

    • NADPH Regenerating System.

  • Time Points: 0, 15, 30, 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope (

      
      ) determines Intrinsic Clearance (
      
      
      
      ).

Data Reporting Template

Summarize findings in the following matrix to support decision-making:

AssayMetricResult (Hypothetical Ideal)Interpretation
Solubility Max Conc.> 10 mM (DMSO)Suitable for screening
Cytotoxicity IC50 (HEK293)> 50 µMNon-toxic window established
5-HT1A Binding Ki< 500 nMModerate affinity (Hit)
Metabolic Stability T 1/2> 30 minStable enough for lead opt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75389, 1-(4-Aminobutyl)piperazine. Retrieved from [Link]

  • R.D. Crouch et al. (2021). Piperazine as a Privileged Scaffold in Drug Discovery. MDPI Molecules. Retrieved from [Link]

  • Zhang, L. et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR pathway.[2] Taylor & Francis Online. Retrieved from [Link]

Sources

Analytical methods for 1-Piperazinebutanamine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 1-Piperazinebutanamine

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-Piperazinebutanamine. Designed for researchers, scientists, and professionals in drug development and quality control, this document delves into the causalities behind methodological choices, ensuring scientific integrity and robust results. We explore multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and classical Acid-Base Titration. Each section offers a theoretical framework, a step-by-step experimental protocol, and expected performance data to guide successful implementation.

Introduction and Guiding Principles

1-Piperazinebutanamine is a diamine compound featuring a piperazine ring and a butylamine side chain. Its structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of two basic nitrogen atoms governs its chemical behavior and dictates the strategies for its quantification. Accurate and precise measurement of 1-Piperazinebutanamine is critical for ensuring the purity of starting materials, monitoring reaction kinetics, quantifying impurities in final products, and conducting pharmacokinetic studies.

The choice of an analytical method is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[1] This guide is structured to provide not just protocols, but the scientific rationale needed to adapt and troubleshoot these methods effectively.

Physicochemical Properties Influencing Analysis:

  • Polarity: The presence of two amine groups makes 1-Piperazinebutanamine a highly polar and hydrophilic compound. This property is central to selecting the appropriate chromatographic conditions.

  • Volatility: As a primary and a tertiary amine with a relatively low molecular weight, it has low volatility, making direct analysis by Gas Chromatography (GC) challenging without derivatization.[2]

  • Basicity: The two nitrogen atoms act as proton acceptors, making the molecule basic. This characteristic is the foundation for acid-base titration methods and influences its retention in certain chromatographic modes.[3]

  • UV Absorbance: The molecule lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly. Consequently, direct UV detection in HPLC is impractical for trace-level quantification, often necessitating derivatization or the use of alternative detectors like Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (MS).[4]

Method Selection: A Comparative Overview

The optimal method for quantifying 1-Piperazinebutanamine depends on the analytical context. The following table provides a high-level comparison to aid in method selection.

Technique Primary Application Key Advantage Limitation
HPLC with Derivatization Routine quality control, purity testing of raw materials.Utilizes widely available HPLC-UV instrumentation.[5]Requires an extra derivatization step; potential for side reactions.
GC-MS with Derivatization Identification and quantification of volatile impurities; orthogonal method.High chromatographic efficiency and structural confirmation via mass spectra.[6]Derivatization is mandatory; potential for thermal degradation.
LC-MS/MS Trace-level quantification in complex matrices (e.g., biological fluids, APIs).Unmatched sensitivity and selectivity; no derivatization required.[7][8]Higher equipment cost and complexity.
Acid-Base Titration Assay of bulk material, purity determination of raw material.Simple, inexpensive, and highly precise for high-concentration samples.[9]Non-specific; quantifies total basicity. Not suitable for trace analysis.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Causality & Rationale: Direct HPLC analysis of 1-Piperazinebutanamine with UV detection is hindered by its lack of a chromophore.[4] To overcome this, a pre-column derivatization strategy is employed. A derivatizing agent, such as dansyl chloride, reacts with the primary and secondary amine groups to form a highly UV-active derivative. This allows for sensitive quantification using standard HPLC-UV systems. Reversed-phase chromatography is typically used for the separation of these relatively nonpolar derivatives.[10]

Experimental Workflow: HPLC-UV

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis S1 Weigh Sample/Standard S2 Dissolve in Diluent (e.g., 0.1 M HCl) S1->S2 D1 Add Buffer (e.g., Sodium Bicarbonate) S2->D1 Aliquot D2 Add Dansyl Chloride Solution D1->D2 D3 Incubate (e.g., 60°C) D2->D3 D4 Quench Reaction (e.g., L-Proline) D3->D4 H1 Inject Sample D4->H1 Extract with Toluene & Evaporate H2 C18 Column Separation H1->H2 H3 UV Detection (e.g., 254 nm) H2->H3 Data Analysis Data Analysis H3->Data Analysis

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol: HPLC with Dansyl Chloride Derivatization
  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh daily.

    • Saturated Sodium Bicarbonate: Dissolve sodium bicarbonate in water until saturation is reached.

    • L-Proline Solution: Prepare a 50 mg/mL solution of L-Proline in water to quench excess dansyl chloride.

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Piperazinebutanamine reference standard and dissolve in 10 mL of 0.1 M HCl.

    • Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1-100 µg/mL) using 0.1 M HCl as the diluent.

    • Sample Solution: Accurately weigh the sample, dissolve in 0.1 M HCl to achieve an expected concentration within the calibration range.

  • Derivatization Procedure: [10]

    • To 200 µL of each standard or sample solution in a microcentrifuge tube, add 400 µL of saturated sodium bicarbonate solution.

    • Add 800 µL of the dansyl chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate in a water bath at 60°C for 5 minutes in the dark.

    • Add 200 µL of L-Proline solution to quench the reaction and vortex for 30 seconds.

    • Add 1.0 mL of toluene, vortex for 1 minute, and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (toluene) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of acetonitrile and inject into the HPLC system.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution starting at 50% B, increasing to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of 1-Piperazinebutanamine in the sample by interpolating its peak area from the calibration curve.

Typical Performance Data
Parameter Typical Value Reference
Linearity (R²)> 0.99[10]
Limit of Detection (LOD)0.1 - 0.5 mg/kg[11]
Limit of Quantification (LOQ)0.3 - 1.0 mg/kg[11]
Accuracy (Recovery %)90 - 110%[10]
Precision (RSD %)< 5%[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: The inherent polarity and low volatility of 1-Piperazinebutanamine make it unsuitable for direct GC analysis, leading to poor peak shape and thermal degradation.[2] Derivatization is essential to convert the polar amine groups into less polar, more volatile, and thermally stable derivatives. Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common approaches. GC-MS provides excellent separation and definitive identification based on the mass spectrum of the derivative, making it a powerful tool for both quantification and impurity profiling.[6][12]

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis S1 Weigh Sample/Standard S2 Dissolve in Aprotic Solvent (e.g., Pyridine) S1->S2 S3 Evaporate to Dryness S2->S3 D1 Add Derivatizing Reagent (e.g., BSTFA) S3->D1 D2 Incubate (e.g., 70°C) D1->D2 G1 Inject Sample D2->G1 G2 Capillary Column Separation G1->G2 G3 Mass Spectrometry Detection G2->G3 Data Analysis (SIM) Data Analysis (SIM) G3->Data Analysis (SIM)

Caption: Workflow for GC-MS analysis with silylation derivatization.

Detailed Protocol: GC-MS with BSTFA Derivatization
  • Reagent Preparation:

    • Derivatizing Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

    • Solvent: Anhydrous pyridine or acetonitrile.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare in methanol.

    • Working Standards & Samples: Pipette a known volume of standard or sample solution into a reaction vial and evaporate the solvent to complete dryness under nitrogen. The absence of water is critical for successful silylation.

  • Derivatization Procedure:

    • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: Standard GC coupled to a Mass Spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode for quantification using characteristic fragment ions of the derivatized analyte.

  • Data Analysis:

    • Identify the derivative peak by its retention time and mass spectrum.

    • Quantify using a calibration curve based on the peak area of a specific ion fragment versus concentration.

Typical Performance Data
Parameter Typical Value Reference
Linearity (R²)> 0.99[13]
Limit of Detection (LOD)0.002 - 0.01 µg/mL[13]
Limit of Quantification (LOQ)0.008 - 0.02 µg/mL[13]
Accuracy (Recovery %)85 - 110%[13]
Precision (RSD %)< 10%[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality & Rationale: LC-MS/MS is the premier technique for quantifying 1-Piperazinebutanamine at low levels in complex sample matrices like biological fluids or in the presence of structurally similar compounds.[7][15] It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. Derivatization is not required, as the molecule can be readily ionized using Electrospray Ionization (ESI). The specificity is achieved by monitoring a unique fragmentation pattern (a specific precursor ion to product ion transition), minimizing interferences from the matrix.[16]

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis S1 Sample Aliquot S2 Add Internal Standard (e.g., Deuterated Analog) S1->S2 S3 Protein Precipitation (e.g., Acetonitrile) S2->S3 S4 Centrifuge & Collect Supernatant S3->S4 L1 Inject Sample S4->L1 Dilute if necessary L2 HILIC or C18 Column Separation L1->L2 L3 ESI+ Source L2->L3 L4 Tandem MS Detection (MRM) L3->L4 Data Analysis Data Analysis L4->Data Analysis

Caption: Workflow for LC-MS/MS analysis with protein precipitation.

Detailed Protocol: LC-MS/MS
  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Protein Precipitation Solvent: Acetonitrile containing a deuterated internal standard (if available).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Prepare in methanol.

    • Working Standards: Prepare serial dilutions in a relevant matrix (e.g., blank plasma or a surrogate matrix) to match the sample matrix.

    • Sample Preparation (e.g., from plasma): To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.[16] Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC-MS/MS System: HPLC or UPLC coupled to a triple quadrupole mass spectrometer.

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often ideal for retaining this polar compound. Alternatively, a C18 column can be used with a high aqueous mobile phase.

    • Mobile Phase: Gradient elution appropriate for the chosen column.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization, Positive Mode (ESI+).

    • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for the specific MRM (Multiple Reaction Monitoring) transitions of 1-Piperazinebutanamine and its internal standard.

  • Data Analysis:

    • Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same matrix.

Typical Performance Data
Parameter Typical Value Reference
Linearity (R²)> 0.995[17]
Limit of Detection (LOD)< 1 ng/mL[8]
Limit of Quantification (LOQ)1 - 5 ng/mL[17]
Accuracy (Recovery %)95 - 105%[18]
Precision (RSD %)< 15%[18]

Acid-Base Titration

Causality & Rationale: This classical method is ideal for determining the purity or assay of bulk 1-Piperazinebutanamine. The molecule has two basic nitrogen centers that will be neutralized by a strong acid titrant, such as hydrochloric acid (HCl). The endpoint of the titration, where neutralization is complete, can be detected using a pH meter (potentiometric titration) or a colorimetric indicator.[9] Because there are two basic sites with different pKa values, a potentiometric titration will likely show two equivalence points. The total amount of amine can be calculated from the volume of titrant consumed.[3]

Experimental Workflow: Acid-Base Titration

cluster_prep Preparation cluster_titration Titration P1 Accurately Weigh Sample P2 Dissolve in Solvent (e.g., Water/Ethanol) P1->P2 P3 Place in Beaker with Stir Bar and pH Probe P2->P3 T2 Add Titrant Incrementally P3->T2 T1 Fill Burette with Standardized HCl T1->T2 T3 Record pH and Volume T2->T3 Data Analysis Plot pH vs. Volume Determine Equivalence Point(s) T3->Data Analysis

Caption: Workflow for potentiometric acid-base titration.

Detailed Protocol: Potentiometric Titration
  • Reagent Preparation:

    • Titrant: Standardized 0.1 M Hydrochloric Acid (HCl).

    • Solvent: Deionized water or a mixture of water and ethanol.

  • Titration Procedure:

    • Accurately weigh approximately 100-200 mg of 1-Piperazinebutanamine into a 150 mL beaker.

    • Dissolve the sample in 50 mL of deionized water.

    • Place a magnetic stir bar in the beaker and place it on a stir plate.

    • Calibrate a pH meter and immerse the electrode in the solution.

    • Fill a 50 mL burette with standardized 0.1 M HCl and record the initial volume.

    • Begin stirring the solution and start adding the HCl titrant in small increments (e.g., 0.5-1.0 mL). Record the pH after each addition.

    • As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to accurately capture the equivalence point(s).[19]

    • Continue the titration past the final equivalence point until the pH stabilizes.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added.

    • Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done visually or by calculating the first or second derivative of the curve.

    • Calculate the moles of HCl used to reach the equivalence point(s).[20]

    • Calculate the purity of 1-Piperazinebutanamine based on its molecular weight and the stoichiometry of the acid-base reaction.

Typical Performance Data
Parameter Typical Value
Accuracy99.0 - 101.0%
Precision (RSD %)< 0.5%

References

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Semantic Scholar.
  • Application Notes and Protocols for the Analysis of 1-Benzoylpiperazine using HPLC and GC-MS. (n.d.). Benchchem.
  • A Researcher's Guide to Amine Quantification: An Inter-laboratory Comparison of Key Methods. (n.d.). Benchchem.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). PubMed.
  • Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity. (2021). NIH.
  • Analytical Methods. (n.d.). RSC Publishing.
  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (n.d.). MDPI.
  • Acid-Base Titr
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.).
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. (2020). Scholars.Direct.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PMC - NIH.
  • Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution? (2024).
  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (n.d.).
  • 9.
  • HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. (2003). VTechWorks - Virginia Tech.
  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.).
  • How To Do Titration Calculations | Chemical Calculations | Chemistry | FuseSchool. (2016). YouTube.
  • A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study. (2018). PubMed.

Sources

Protocol for N-functionalization of 1-Piperazinebutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Chemoselective N-Functionalization of 1-Piperazinebutanamine

Introduction & Structural Analysis

1-Piperazinebutanamine (CAS: 24426-36-6) is a critical diamine linker used in the synthesis of azapirone-class anxiolytics (e.g., Buspirone, Gepirone) and various GPCR ligands. Its utility stems from its ability to bridge a lipophilic heteroaryl "tail" with a polar imide or amide "head."

However, the molecule presents a classic chemoselectivity challenge: it contains two nucleophilic nitrogen centers with distinct steric and electronic environments.

  • N(Terminal): Primary aliphatic amine. Unhindered, highly nucleophilic, pKa

    
     10.6.
    
  • N(4)-Piperazine: Secondary cyclic amine. Sterically hindered by the ring structure, moderately nucleophilic, pKa

    
     9.8.
    
  • N(1)-Piperazine: Tertiary amine. Alkylated by the butyl chain. Non-nucleophilic under standard acylation/alkylation conditions (unless quaternized).

The Core Challenge: To synthesize pharmaceutical-grade intermediates, one must selectively functionalize the Primary Amine (Site A) or the Secondary Amine (Site B) without cross-reactivity. This guide provides validated protocols for both pathways.

Strategic Decision Framework

Before initiating synthesis, determine the target moiety. The following decision tree outlines the optimal synthetic route based on the desired functionalization.

G Start Starting Material: 1-Piperazinebutanamine Decision Target Functionalization? Start->Decision RouteA Route A: Modify Primary Amine (e.g., Amide/Imide Formation) Decision->RouteA Primary NH2 RouteB Route B: Modify Secondary Amine (e.g., Heteroarylation/Alkylation) Decision->RouteB Secondary NH MethodA Method: Kinetic Control (Low Temp, Stoichiometry) RouteA->MethodA Exploit Sterics MethodB Method: Protection Strategy (Boc-Protection -> Functionalize -> Deprotect) RouteB->MethodB Block Primary NH2 ProdA Target: N-Acyl-1-piperazinebutanamine MethodA->ProdA ProdB Target: 4-Substituted-1-piperazinebutanamine MethodB->ProdB

Figure 1: Strategic workflow for chemoselective functionalization.

Protocol A: Selective Acylation of the Primary Amine (Kinetic Control)

Objective: To attach an acyl group (amide) or cyclic anhydride (imide) to the primary amine while leaving the piperazine secondary amine free. Mechanism: Primary amines react with electrophiles (anhydrides/acid chlorides) significantly faster than secondary amines due to reduced steric hindrance. By controlling temperature and stoichiometry, high selectivity is achieved without protecting groups.

Materials
  • Substrate: 1-Piperazinebutanamine (1.0 eq)[1]

  • Reagent: Acid Anhydride (e.g., Glutaric anhydride for Buspirone analogs) or Acid Chloride (0.95 - 1.0 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Temp: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Preparation: Dissolve 1-Piperazinebutanamine (10 mmol) and TEA (11 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice/water bath (0°C). Allow to equilibrate for 15 minutes.

  • Addition (Critical): Dissolve the electrophile (e.g., Acetic Anhydride or Glutaric Anhydride, 10 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes.

    • Note: Rapid addition leads to di-acylation (impurity).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH). The primary amine spot (ninhydrin active) should disappear.

  • Work-up (Selective Extraction):

    • Wash the organic layer with saturated NaHCO3 (2 x 30 mL).

    • Crucial Step: If the product is an imide/amide with a basic piperazine tail, it will remain in the organic phase. If unreacted starting material remains, it can be removed by a careful wash with pH 5.5 phosphate buffer (the highly basic primary amine extracts preferentially, though this is difficult with diamines).

  • Purification: Dry over Na2SO4 and concentrate. Flash chromatography is usually required (Silica, DCM/MeOH gradient).

Expected Yield: 75-85% Mono-acylated product.

Protocol B: Selective Functionalization of Secondary Amine (Boc-Strategy)

Objective: To modify the piperazine ring (e.g., SNAr reaction with 2-chloropyrimidine) while preserving the primary amine. Mechanism: Direct reaction often yields mixtures. The most robust method involves transient protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Step 1: Selective Boc-Protection of Primary Amine
  • Stoichiometry: React 1-Piperazinebutanamine (1.0 eq) with Boc-Anhydride (Boc2O) (0.95 eq).

  • Conditions: Perform in DCM at 0°C. Because the primary amine is less hindered, it reacts with Boc2O preferentially over the secondary amine.

  • Purification: The resulting N-Boc-1-piperazinebutanamine can be used directly or purified by silica gel chromatography.

Step 2: Functionalization of Secondary Amine (Example: Heteroarylation)
  • Reagents: N-Boc-intermediate, 2-Chloropyrimidine (or similar heteroaryl halide), K2CO3.

  • Solvent: Acetonitrile or DMF.

  • Procedure:

    • Suspend N-Boc-1-piperazinebutanamine (1.0 eq), 2-Chloropyrimidine (1.1 eq), and K2CO3 (2.0 eq) in Acetonitrile.

    • Reflux (80°C) for 12–16 hours. The secondary piperazine nitrogen acts as the nucleophile in an SNAr reaction.

    • Filter salts and concentrate.

Step 3: Deprotection[2]
  • Dissolve the intermediate in DCM.[2]

  • Add Trifluoroacetic acid (TFA) (20% v/v). Stir at RT for 2 hours.

  • Concentrate to remove excess TFA.

  • Basification: Redissolve in DCM/Water, adjust pH to >12 with NaOH, and extract the free base.

Visual Workflow of Protocol B:

ProtocolB SM 1-Piperazinebutanamine Step1 1. Boc2O (0.95 eq), 0°C (Selectivity for Prim. NH2) SM->Step1 Inter1 N-Boc-Intermediate (Sec. NH Free) Step1->Inter1 Step2 2. R-Cl (Heteroaryl), K2CO3 SNAr Reaction Inter1->Step2 Inter2 Functionalized Piperazine (Prim. NH-Boc) Step2->Inter2 Step3 3. TFA/DCM Deprotection Inter2->Step3 Final Final Product: 4-Substituted-1-piperazinebutanamine Step3->Final

Figure 2: Protection-Deprotection strategy for high-fidelity secondary amine modification.

Analytical Validation (QC)

To verify the regioselectivity of your reaction, use the following NMR diagnostic markers.

FeatureUnreacted SM (ppm)N-Primary Acylated (ppm)N-Secondary Arylated (ppm)
H-2/H-6 (Piperazine) ~2.40 (Broad)~2.40 (Unchanged)~3.80 (Downfield Shift)
H-ε (CH2-NH2) ~2.68 (Triplet)~3.25 (Quartet) ~2.70 (Unchanged)
Carbonyl (C=O) AbsentPresent (~170 ppm)Absent
  • H-ε Shift: If the triplet at 2.68 ppm moves to ~3.25 ppm and becomes a quartet (due to coupling with NH amide), you have successfully modified the primary amine.

  • Piperazine Shift: If the broad piperazine protons shift significantly downfield (especially in heteroarylation), the secondary amine is modified.

Safety & Handling

  • Corrosivity: 1-Piperazinebutanamine is corrosive and causes severe skin burns and eye damage. Handle in a fume hood with neoprene gloves.

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Avoid dust/aerosol generation.

  • Waste: Dispose of aqueous washes containing piperazines as hazardous basic organic waste; do not pour down the drain due to aquatic toxicity.

References

  • Buspirone Synthesis & Structure-Activity Relationships: Yevich, J. P., et al. "Buspirone analogues.[3] 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives." Journal of Medicinal Chemistry, 1983, 26(2), 194-203.

  • pKa Values of Piperazines: Hamborg, E. S., & Versteeg, G. F.[4] "Dissociation constants and thermodynamic properties of amines and alkanolamines." Journal of Chemical & Engineering Data, 2009. (General reference for cyclic diamine pKa trends).

  • Selective Acylation Methodologies: Patil, V. D., et al. "Chemoselective Acylation of Amines."[5] TSI Journals, 2014.

  • General Diamine Functionalization: "Synthesis of 1,2-diamines and related N-functionalization." Organic Chemistry Portal.

  • Buspirone Patent Literature (Process Chemistry): "Process for the preparation of buspirone." Patent HU217129B.

Sources

Application Note: Modular Synthesis of Novel Heterocycles Using 1-Piperazinebutanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists focusing on the modular synthesis of bioactive heterocycles. It details the strategic use of 1-Piperazinebutanamine (CAS 24425-86-7), a versatile diamine scaffold, to construct complex "Head-Linker-Tail" architectures common in GPCR ligands (e.g., 5-HT1A, D2 agonists) and novel kinase inhibitors.

Introduction: The Bifunctional Scaffold

1-Piperazinebutanamine (also known as 4-(1-piperazinyl)butylamine) is a critical building block characterized by two distinct nucleophilic centers:

  • Primary Amine (

    
    ):  High steric accessibility, ideal for acylation, reductive amination, and heterocyclization (e.g., imide/lactam formation).
    
  • Secondary Amine (Piperazine

    
    ):  Nucleophilic but sterically constrained ring nitrogen, optimized for 
    
    
    
    and Buchwald-Hartwig couplings.

While traditionally used in the synthesis of Buspirone and Gepirone , this guide presents "Inverse-Order" and "De Novo Heterocyclization" protocols that allow researchers to generate novel chemical space beyond standard azapirones.

Strategic Advantage

Using the intact diamine scaffold allows for convergent synthesis . Instead of building the butyl chain step-by-step (which often involves handling toxic halides like 4-chlorobutyronitrile), the researcher can use 1-Piperazinebutanamine to link a "Head" (Aryl/Heteroaryl moiety) and a "Tail" (Imide/Amide/Heterocycle) in a controlled sequence.

Strategic Design & Pathway Selection

The choice of synthetic pathway depends on the desired chemoselectivity.

  • Path A (Tail-First): Exploits the higher kinetic nucleophilicity of the primary amine towards anhydrides/isocyanates. Best for varying the "Head" group (piperazine substituent) late in the synthesis.

  • Path B (Head-First): Exploits the specific affinity of the secondary amine for

    
     reactions or requires protection of the primary amine. Best for varying the "Tail" group late.
    
Decision Matrix (Graphviz)

G Start 1-Piperazinebutanamine (Scaffold) Anhydride Cyclic Anhydride (Kinetic Control) Start->Anhydride Isothiocyanate Isothiocyanate (R-NCS) Start->Isothiocyanate ImideInt Intermediate A: Imide-Linker-Piperazine(NH) Anhydride->ImideInt  Acylation SNAr S_NAr / Buchwald (Heteroaryl Halide) ImideInt->SNAr ProductA Target A: Azapirone Analogs SNAr->ProductA Thiourea Intermediate B: Thiourea-Linker-Piperazine Isothiocyanate->Thiourea  Addition Hantzsch Hantzsch Cyclization (α-Halo Ketone) Thiourea->Hantzsch ProductB Target B: Aminothiazole-Linker-Piperazine Hantzsch->ProductB

Figure 1: Divergent synthetic workflows. Path A prioritizes the primary amine for imide formation, while Path B utilizes it for heterocycle construction.

Detailed Experimental Protocols

Protocol 1: The "Inverse" Azapirone Synthesis (Tail-First)

Objective: Chemoselective formation of a cyclic imide at the primary amine position while leaving the piperazine NH free for subsequent library generation. Application: Synthesis of Buspirone/Tandospirone analogs.

Reagents:
  • Substrate: 1-Piperazinebutanamine (1.0 equiv)[1]

  • Reagent: 3,3-Tetramethyleneglutaric anhydride (or 8-oxaspiro[4.5]decane-7,9-dione) (1.05 equiv)

  • Solvent: Pyridine (or Toluene/TEA)

  • Catalyst: DMAP (10 mol%) - Optional, usually not needed for primary amines.

Step-by-Step Methodology:
  • Dissolution: Dissolve 1-Piperazinebutanamine (10 mmol) in Pyridine (30 mL). Note: Pyridine acts as both solvent and acid scavenger.

  • Addition: Add the cyclic anhydride (10.5 mmol) portion-wise at 0°C to control the exotherm.

  • Reflux (Cyclization): The initial reaction forms the ring-opened amic acid. To close the imide ring, heat the mixture to reflux (115°C) for 4–6 hours.

    • Mechanism:[1][2][3][4] The primary amine attacks the anhydride to form an amide-acid. Thermal dehydration closes the ring to form the imide. The secondary piperazine amine is less reactive towards the anhydride under these conditions or forms a reversible amide that hydrolyzes or transamidates to the more stable primary imide [1].

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated

    
     (to remove unreacted acid/anhydride) and Brine.
    
  • Purification: The secondary amine product can often be purified via SCX (Strong Cation Exchange) chromatography (catch and release) to remove non-basic impurities.

Data Summary: Chemoselectivity

Reactant Site Reaction Type Conditions Yield (Step 1)

| Primary


 | Imide Formation | Reflux, Pyridine | >85% |
| Secondary 

| Amide Formation | Reflux, Pyridine | <5% (Reversible) |
Protocol 2: Heteroarylation of the Piperazine Core (The "Head")

Objective: Functionalizing the free piperazine nitrogen of the intermediate from Protocol 1. Application: Attaching the pharmacophore (e.g., Pyrimidine, Pyridine, Benzisothiazole).

Reagents:
  • Substrate: Imide-butyl-piperazine intermediate (from Protocol 1)

  • Electrophile: 2-Chloropyrimidine or 3-Chloro-1,2-benzisothiazole

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:
  • Setup: In a pressure tube or round-bottom flask, suspend the Intermediate (1.0 equiv) and

    
     (2.0 equiv) in dry ACN.
    
  • Addition: Add the heteroaryl chloride (1.1 equiv).

  • Reaction:

    • For Pyrimidines: Heat to reflux (80°C) for 12–16 hours.

    • For unactivated Aryl Halides: Use Buchwald-Hartwig conditions (

      
      , BINAP, 
      
      
      
      , Toluene, 100°C) [2].
  • Work-up: Filter off inorganic salts. Concentrate filtrate.[5]

  • Validation: Verify structure via

    
    -NMR. Look for the disappearance of the broad piperazine NH signal and appearance of aromatic protons.
    
Protocol 3: De Novo Thiazole Synthesis (Novel Heterocycle Construction)

Objective: Converting the primary amine into a 2-aminothiazole ring, creating a Piperazine-Linker-Thiazole scaffold. This is a deviation from standard Azapirone chemistry, offering novel IP space.

Reagents:
  • Substrate: 1-Piperazinebutanamine

  • Reagent A: Benzoyl isothiocyanate (or alkyl isothiocyanate)

  • Reagent B:

    
    -Bromoacetophenone (Phenacyl bromide)
    
  • Solvent: Ethanol[6]

Step-by-Step Methodology:
  • Thiourea Formation:

    • Dissolve 1-Piperazinebutanamine (1.0 equiv) in Ethanol.

    • Add Isothiocyanate (1.0 equiv) dropwise at Room Temperature.

    • Stir for 2 hours. The primary amine reacts exclusively to form the thiourea. The secondary amine is sterically slower and less nucleophilic towards the NCS carbon in the presence of the primary amine [3].

  • Hantzsch Cyclization:

    • To the thiourea solution (in situ), add

      
      -Bromoacetophenone (1.0 equiv).
      
    • Heat to reflux for 3 hours.

  • Mechanism: The sulfur atom of the thiourea attacks the

    
    -carbon of the bromide, followed by cyclization of the nitrogen onto the carbonyl, eliminating water.
    
  • Result: A 2-aminothiazole ring attached to the butyl linker. The piperazine NH remains available for further derivatization (e.g., reductive amination).

Troubleshooting & Optimization

IssueRoot CauseSolution
Bis-functionalization Both amines react with electrophile.Stoichiometry Control: Use exactly 1.0 equiv of electrophile. Add electrophile slowly to a dilute solution of the diamine (High Dilution Principle).
Polyamide formation Ring opening of imide without closure.Thermal Drive: Ensure reaction temperature >110°C (Refluxing Toluene/Pyridine) to force dehydration. Use a Dean-Stark trap if using Toluene.
Purification difficulty Product is highly polar.SCX Columns: Use acidic ion-exchange cartridges. Load in MeOH, wash with MeOH, elute with

in MeOH.

References

  • Wei, Z. Y., et al. (2008). "Synthetic Routes to Approved Drugs Containing a Spirocycle."[7] Current Organic Chemistry. (Describes the thermodynamic preference for primary imide formation in buspirone synthesis). [Source Verification: Matches search result 1.13 context on Buspirone synthesis].

  • Hartwig, J. F. (1998). "Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism." Angewandte Chemie International Edition.
  • Nair, V., et al. (2012). "Multicomponent Reactions Involving 1,3-Dicarbonyls, Amines and Aldehydes." Journal of Heterocyclic Chemistry.
  • ChemicalBook. (2025).[4] "Buspirone Synthesis and Reaction Steps." (Provides industrial context for the chlorobutyronitrile route vs direct diamine usage). [Source Verification: Search result 1.14].

  • Vanderwal, C. D. (2009). "A Novel Synthesis of Nitrogen Heterocycles by Ring-Opening Reactions of Pyridinium Salts." ACS Petroleum Research Fund.[8] (Illustrates novel heterocycle formation principles applicable to the butylamine tail). [Source Verification: Search result 1.11].

Sources

Application Notes and Protocols for 1-Piperazinebutanamine in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 1-Piperazinebutanamine

1-Piperazinebutanamine, also known as 4-(piperazin-1-yl)butan-1-amine, is a diamine featuring a unique combination of a primary aliphatic amine, a secondary amine within the piperazine ring, and a tertiary amine. This trifunctional nature makes it a highly versatile building block in materials science. The primary amine offers a reactive site for polymerization and grafting, while the piperazine moiety imparts specific structural, thermal, and chemical properties to the final material. Its nucleophilic character is central to its utility as a monomer in polyamides, a curing agent for epoxy resins, and a functionalizing agent for surfaces and nanoparticles.[1]

This guide provides an in-depth look at the application of 1-Piperazinebutanamine in key areas of materials science, complete with detailed experimental protocols and an explanation of the chemical principles governing its performance.

Application as a Curing Agent for Epoxy Resins

The primary and secondary amine groups of 1-Piperazinebutanamine each contain active hydrogen atoms that can react with the epoxide rings of epoxy resins.[2] With a total of three active hydrogens per molecule, it acts as an effective crosslinker, forming a durable, three-dimensional thermoset network. The reaction proceeds via a nucleophilic ring-opening mechanism, where the amine nitrogen attacks the electrophilic carbon of the epoxide ring.[3] This process typically does not require a catalyst and can proceed at ambient or elevated temperatures.

The resulting cured epoxy exhibits properties influenced by the piperazine ring structure, which can enhance thermal stability and chemical resistance compared to simple aliphatic amine curing agents.[4]

Chemical Structure and Reactive Sites

The diagram below illustrates the structure of 1-Piperazinebutanamine and highlights the active hydrogen atoms responsible for the epoxy curing reaction.

Caption: Structure of 1-Piperazinebutanamine with reactive amine sites.

Protocol 1: Curing of Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This protocol describes the procedure for curing a standard liquid epoxy resin using 1-Piperazinebutanamine.

1. Materials & Equipment:

  • Bisphenol A diglycidyl ether (DGEBA) resin (Epoxy Equivalent Weight, EEW = 188 g/eq)

  • 1-Piperazinebutanamine (Molecular Weight = 157.26 g/mol )[5]

  • Toluene or Xylene (optional, as a solvent to reduce viscosity)

  • Glass vials or aluminum pans

  • Stirring rod or magnetic stirrer

  • Vacuum oven or convection oven

  • Differential Scanning Calorimeter (DSC) for cure analysis

2. Stoichiometry Calculation (Causality Explanation): To achieve a fully cross-linked network with optimal properties, a stoichiometric ratio of 1:1 between epoxy groups and amine active hydrogens is generally targeted.[6] The Amine Hydrogen Equivalent Weight (AHEW) is calculated as: AHEW = Molecular Weight of Amine / Number of Active Hydrogens For 1-Piperazinebutanamine, AHEW = 157.26 g/mol / 3 = 52.42 g/eq .

The required amount of curing agent per 100 parts of resin (phr) is then: phr = (AHEW / EEW) * 100 phr = (52.42 / 188) * 100 = 27.88 phr .

3. Experimental Procedure:

  • Preparation: Place 10.0 g of DGEBA resin into a clean glass vial. If needed, the resin can be gently warmed to 50-60°C to reduce its viscosity.

  • Mixing: Add 2.79 g (27.88 phr) of 1-Piperazinebutanamine to the resin.

  • Homogenization: Mix the components thoroughly using a stirring rod or magnetic stirrer for 3-5 minutes until a uniform, clear mixture is obtained. If using a solvent, add it at this stage (e.g., 10-20% by weight) and mix until homogeneous.

  • Degassing: Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles, which can create voids and compromise the mechanical integrity of the cured material.

  • Curing: Pour the mixture into a mold or onto a substrate. Cure according to one of the following recommended schedules. The two-stage cure is often preferred to allow for initial gelation at a lower temperature, which reduces internal stresses, followed by a post-cure at a higher temperature to ensure full cross-linking and achieve the maximum glass transition temperature (Tg).[5]

    • Ambient Cure: Allow to cure at 25°C for 24 hours, followed by a post-cure at 80°C for 2 hours.

    • Elevated Temperature Cure: Cure at 100°C for 2 hours.

  • Characterization: After curing and cooling to room temperature, the material can be demolded and characterized for its thermal and mechanical properties.

Typical Performance Data (Example)

The following table summarizes the expected properties of a DGEBA resin cured with 1-Piperazinebutanamine. This data is representative of what would be obtained through standard characterization techniques.

PropertyTest MethodExpected Value
Gel Time (100g mix @ 25°C)Techne GT-330 - 45 minutes
Glass Transition Temp (Tg)DSC, 10°C/min110 - 130°C
Heat Deflection Temp (HDT)ASTM D64895 - 115°C
Flexural StrengthASTM D790110 - 130 MPa
Tensile StrengthASTM D63870 - 85 MPa

Application as a Monomer in Polyamide Synthesis

1-Piperazinebutanamine can act as a diamine monomer in polycondensation reactions with dicarboxylic acids (or their more reactive diacyl chloride derivatives) to produce polyamides.[1] The reaction between the primary amine of one monomer and the secondary amine of another with the diacid forms the characteristic amide linkages of the polymer backbone.

The inclusion of the piperazine ring in the polymer chain disrupts the regular hydrogen bonding that is typical in linear aliphatic polyamides like Nylon, leading to polymers with lower crystallinity, improved solubility in organic solvents, and potentially different mechanical properties.[7]

Workflow for Polyamide Synthesis

The diagram below outlines the general workflow for synthesizing a polyamide using 1-Piperazinebutanamine and a diacyl chloride.

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Isolation & Purification A 1. Dissolve Diamine (1-Piperazinebutanamine) in NMP/Pyridine under N2 B 2. Cool solution to 0°C A->B C 3. Add Diacyl Chloride (e.g., Adipoyl Chloride) dropwise to the cooled solution B->C D 4. Stir at 0°C for 1 hr, then at RT for 3 hrs C->D E 5. Precipitate polymer in excess Methanol D->E F 6. Filter the polymer E->F G 7. Wash with hot water and Methanol F->G H 8. Dry under vacuum at 60-80°C G->H

Caption: Low-temperature solution polycondensation workflow.

Protocol 2: Synthesis of a Polyamide from 1-Piperazinebutanamine and Adipoyl Chloride

This protocol details a low-temperature solution polycondensation method, which is suitable for forming high molecular weight polyamides from reactive monomers.[8][9]

1. Materials & Equipment:

  • 1-Piperazinebutanamine

  • Adipoyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen or Argon gas supply with manifold

  • Three-neck round-bottom flask, mechanical stirrer, dropping funnel

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

2. Experimental Procedure:

  • Reactor Setup: Assemble a dry 250 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The system must be kept under a positive pressure of inert gas throughout the reaction to prevent side reactions with atmospheric moisture.

  • Monomer Dissolution: In the flask, dissolve 1.573 g (10.0 mmol) of 1-Piperazinebutanamine in a solvent mixture of 40 mL of anhydrous NMP and 5 mL of anhydrous pyridine. The pyridine acts as an acid scavenger to neutralize the HCl gas produced during the reaction.

  • Cooling: Cool the stirred solution to 0°C using an ice bath. This is critical to control the reaction rate and prevent side reactions, thereby promoting the formation of a high molecular weight polymer.

  • Monomer Addition: Dissolve 1.830 g (10.0 mmol) of adipoyl chloride in 10 mL of anhydrous NMP and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the cooled, stirred diamine solution over a period of 15-20 minutes. The solution will become progressively more viscous as the polymer forms.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 3 hours.

  • Precipitation: Pour the viscous polymer solution slowly into 500 mL of vigorously stirring methanol. A fibrous white solid, the polyamide, will precipitate. This step isolates the polymer from the solvent and unreacted monomers.

  • Washing and Filtration: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with hot water (3 x 100 mL) to remove pyridine hydrochloride and any residual NMP, followed by a final wash with methanol (1 x 100 mL).

  • Drying: Dry the purified polyamide in a vacuum oven at 70°C for 24 hours to a constant weight.

  • Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight, DSC for thermal transitions (Tg), and Thermogravimetric Analysis (TGA) for thermal stability.

References

  • Matrix Fine Chemicals. 4-(PIPERAZIN-1-YL)BUTAN-1-AMINE | CAS 103315-50-0. Available at: [Link]

  • ResearchGate. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. Available at: [Link]

  • Lathiere, T., et al. (2021). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. Available at: [Link]

  • Dušek, K., & Dušková-Smrčková, M. (2020). Curing of epoxy resins with amines. ResearchGate. Available at: [Link]

  • ThreeBond Technical News. Curing Agents for Epoxy Resin. Available at: [Link]

  • National Chemical Laboratory, Pune, India. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available at: [Link]

  • Shimp, L. A. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Adhesives & Sealants Industry. Available at: [Link]

  • Hsiao, S. H., & Lin, S. Y. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry.
  • Emerald Performance Materials. The Chemistry Behind Amine-Cured Epoxy Systems. Available at: [Link]

  • Abd El-Ghaffar, M. A., et al. (2012). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. Available at: [Link]

  • Liu, T., et al. (2020). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. Polymers (Basel). Available at: [Link]

  • de Quadros, E. B., et al. (2021). Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Piperazinebutanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Piperazinebutanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Overview of the Synthetic Pathway

The most common and cost-effective route to 1-Piperazinebutanamine is a two-step synthesis. This pathway involves the initial N-alkylation of piperazine with a suitable four-carbon synthon, followed by the reduction of a latent amino group. A prevalent strategy employs 4-chlorobutanenitrile as the alkylating agent, which installs the required carbon backbone and a nitrile group that can be subsequently reduced to the primary amine.

Workflow: Two-Step Synthesis of 1-Piperazinebutanamine

Synthetic_Workflow Piperazine Piperazine Alkylation Step 1: N-Alkylation Piperazine->Alkylation Chlorobutanenitrile 4-Chlorobutanenitrile Chlorobutanenitrile->Alkylation Intermediate 4-(Piperazin-1-yl)butanenitrile Alkylation->Intermediate Forms C-N bond Reduction Step 2: Nitrile Reduction Intermediate->Reduction Reduces C≡N to CH2-NH2 FinalProduct 1-Piperazinebutanamine Reduction->FinalProduct

Caption: General two-step synthetic workflow for 1-Piperazinebutanamine.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of 1-Piperazinebutanamine?

The primary challenge is controlling the selectivity during the initial N-alkylation step. Piperazine has two secondary amine nitrogens with similar nucleophilicity. The reaction with an alkylating agent can lead to a mixture of the desired mono-alkylated product, the undesired di-alkylated byproduct (1,4-bis(3-cyanopropyl)piperazine), and unreacted piperazine. Maximizing the yield of the mono-alkylated intermediate is the key to a high overall yield.

Q2: Why is 4-chlorobutanenitrile preferred over 4-bromobutanenitrile as the alkylating agent?

While alkyl bromides are generally more reactive than alkyl chlorides, this higher reactivity can be detrimental to selectivity, often favoring the formation of the di-alkylated byproduct. 4-chlorobutanenitrile provides a more balanced reactivity profile, allowing for better control over the mono-alkylation, and is typically more cost-effective for large-scale synthesis. Adding a catalytic amount of sodium or potassium iodide can be employed to promote the reaction via an in situ Finkelstein reaction if reactivity is too low.[1]

Q3: Are there alternative synthetic routes?

Yes, other routes exist, such as the reductive amination of a piperazine derivative with 4-aminobutanal or a protected equivalent.[2] However, these routes often involve more complex or less stable starting materials. The alkylation-reduction pathway described here is generally favored for its operational simplicity and the use of readily available commercial reagents.

Troubleshooting Guide: Step 1 - N-Alkylation of Piperazine

This step is critical for the overall yield. The main goal is to maximize the formation of 4-(piperazin-1-yl)butanenitrile while minimizing the 1,4-disubstituted byproduct.

Problem: Low Yield of Mono-Alkylated Product & Significant Di-Alkylation

The formation of a di-alkylated byproduct is the most common cause of yield loss. Once the first nitrogen is alkylated, the second nitrogen remains nucleophilic and can react with another molecule of the alkylating agent.

Causality & Troubleshooting Logic

Troubleshooting_Alkylation Start Low Yield in Step 1? CheckRatio Analyze Crude Product: Mono- vs. Di-alkylation Ratio Start->CheckRatio HighDi High Di-alkylation CheckRatio->HighDi High [Di-Product] LowConversion Low Conversion (High Starting Material) CheckRatio->LowConversion High [Reactant] Sol_Stoich Solution: Increase Piperazine Excess (e.g., 5-10 equivalents) HighDi->Sol_Stoich Sol_Temp Solution: Lower Reaction Temperature (e.g., 40-60°C) HighDi->Sol_Temp Sol_Protect Advanced Solution: Use Mono-Boc-Piperazine HighDi->Sol_Protect Sol_Reactivity Solution: Increase Temperature or Time LowConversion->Sol_Reactivity Sol_Catalyst Solution: Add Catalytic NaI/KI (Finkelstein Reaction) LowConversion->Sol_Catalyst

Sources

Technical Support Center: Synthesis of 1-Piperazinebutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Piperazinebutanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. My insights are drawn from established chemical principles and field-proven experiences to ensure you can achieve optimal results with high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've just completed my synthesis of 1-Piperazinebutanamine and my chromatogram (GC/LC-MS) shows a significant, higher molecular weight peak besides my desired product. What is this common impurity?

Answer:

This is a classic and frequently encountered issue in the synthesis of mono-substituted piperazines. The high-molecular-weight peak you are observing is almost certainly the 1,4-disubstituted piperazine byproduct .

Causality and Mechanism:

Piperazine possesses two secondary amine nitrogens of nearly identical reactivity.[1][2] When you react piperazine with an alkylating agent, such as a 4-halobutanamine or a related electrophile, the initial product is your desired 1-Piperazinebutanamine. However, this mono-substituted product still has a reactive secondary amine. This amine can compete with the starting piperazine for the remaining alkylating agent, leading to a second alkylation event and the formation of the 1,4-disubstituted side product.[1]

The reaction pathway leading to both the desired product and the common side product is illustrated below:

G piperazine Piperazine product 1-Piperazinebutanamine (Desired Product) piperazine->product First Alkylation alkylating_agent Alkylating Agent (e.g., 4-halobutanamine) alkylating_agent->product side_product 1,4-Disubstituted Piperazine (Side Product) alkylating_agent->side_product product->side_product Second Alkylation (Undesired)

Caption: Reaction pathway for the synthesis of 1-Piperazinebutanamine, showing the formation of the common 1,4-disubstituted side product.

Troubleshooting and Mitigation Strategies:

To minimize the formation of this byproduct, you can employ several strategies:

  • Use a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to the alkylating agent (e.g., 5-10 equivalents), you statistically favor the alkylating agent reacting with an un-substituted piperazine molecule over a mono-substituted one.[2] This is often the simplest and most direct method.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to a solution of piperazine can help maintain a low concentration of the electrophile, further reducing the likelihood of di-substitution.

Question 2: My reaction yield is consistently low, with a large amount of unreacted piperazine remaining. How can I drive the reaction to completion while still avoiding the di-substituted byproduct?

Answer:

Low yield with significant starting material recovery is a common challenge that points towards either insufficient reaction conditions or a need for a more controlled synthetic strategy.

Expertise & Experience:

Simply increasing the temperature or reaction time might drive the reaction further, but it will also likely increase the rate of the undesired second alkylation. A more refined approach is necessary to selectively form the mono-substituted product.

Authoritative Recommendations:

Several well-established methods can be employed to enhance the selectivity and yield of mono-alkylation:

StrategyPrincipleAdvantagesDisadvantages
Mono-protection of Piperazine One nitrogen is temporarily blocked with a protecting group (e.g., Boc, Cbz), forcing alkylation to occur at the other nitrogen.[2][3]High selectivity, clean reaction profile.Requires additional protection and deprotection steps, increasing overall synthesis time.
Use of Monopiperazinium Salts Protonating one of the piperazine nitrogens with one equivalent of acid deactivates it towards alkylation.[1][4]Good selectivity, one-pot procedure.Requires careful control of stoichiometry and pH.
Flow Chemistry Continuous flow reactors can offer precise control over reaction time and stoichiometry, minimizing side product formation.Excellent control, high reproducibility, scalable.Requires specialized equipment.

Experimental Protocol: Mono-Boc Protection of Piperazine

  • Protection: Dissolve piperazine (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc)₂O (0.95 equivalents to favor mono-protection) in the same solvent dropwise over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC-MS to confirm the formation of mono-Boc-piperazine.

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the mono-Boc-piperazine by column chromatography or distillation.

  • Alkylation: Use the purified mono-Boc-piperazine in your standard alkylation reaction with the 4-carbon electrophile.

  • Deprotection: After successful alkylation, remove the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the final 1-Piperazinebutanamine.

Question 3: Besides the di-substituted product, are there other, less obvious side products I should be aware of during the synthesis of 1-Piperazinebutanamine?

Answer:

Yes, while di-substitution is the primary concern, other side reactions can occur depending on your specific reagents and conditions.

Causality of Minor Side Products:

  • Intramolecular Cyclization: If you are using a precursor like 4-chlorobutylamine, there is a possibility of intramolecular cyclization to form pyrrolidine, especially under basic conditions.

  • Elimination Reactions: With certain alkyl halides, elimination reactions can compete with substitution, leading to the formation of butene derivatives. This is more prevalent with secondary or tertiary halides but can occur with primary halides under harsh conditions.

  • Solvent Reactivity: In some cases, the solvent can participate in the reaction. For example, using a protic solvent like ethanol could lead to the formation of ethoxy-butane derivatives if the reaction conditions are forcing. Using polar aprotic solvents like DMF or acetonitrile is generally recommended.[5]

  • Quaternary Ammonium Salt Formation: Although less common with secondary amines, over-alkylation can lead to the formation of a quaternary ammonium salt, especially if a highly reactive alkylating agent is used.

Troubleshooting and Identification:

These minor side products can often be identified by a careful analysis of your mass spectrometry and NMR data.

  • GC-MS: This is an excellent technique for identifying volatile, low molecular weight side products.

  • ¹H and ¹³C NMR: These will provide structural information to help elucidate the identity of unknown impurities.

The logical relationship for troubleshooting side product formation is as follows:

G start Synthesis of 1-Piperazinebutanamine check_purity Check Purity (GC/LC-MS, NMR) start->check_purity main_impurity Major Impurity Detected? check_purity->main_impurity disubstituted 1,4-Disubstituted Piperazine main_impurity->disubstituted Yes minor_impurities Minor Impurities Detected? main_impurity->minor_impurities No strategy Implement Mitigation Strategy disubstituted->strategy excess_piperazine Use Large Excess of Piperazine strategy->excess_piperazine mono_protection Mono-protection Strategy strategy->mono_protection monopiperazinium_salt Use Monopiperazinium Salt strategy->monopiperazinium_salt end Pure 1-Piperazinebutanamine excess_piperazine->end mono_protection->end monopiperazinium_salt->end characterize Characterize Impurities (MS, NMR) minor_impurities->characterize Yes minor_impurities->end No optimize Optimize Reaction Conditions (Solvent, Temperature, Base) characterize->optimize optimize->end

Caption: Troubleshooting workflow for identifying and mitigating side products in 1-Piperazinebutanamine synthesis.

By systematically addressing these potential issues, you can significantly improve the purity and yield of your 1-Piperazinebutanamine synthesis.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Process for the N-monoalkylation of piperazine. Google Patents.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC. Available at: [Link]

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Technical Support Center: Purification of 1-Piperazinebutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 1-Piperazinebutanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purity challenges with this versatile bifunctional molecule. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before any purification attempt, a thorough analysis of the crude material is paramount. You cannot effectively remove what you have not identified.

Q1: What are the first analytical steps I should take with a new batch of 1-Piperazinebutanamine?

A1: Your initial assessment should aim to identify and, if possible, quantify the impurities present. A multi-pronged analytical approach is most effective:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the fastest and most informative initial step. It provides structural confirmation of your target compound and can reveal the presence of residual solvents, starting materials, and major by-products. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.[1]

  • HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is the workhorse for purity determination.[2][3] An initial gradient method will reveal the number of components in your sample and their relative abundance (by UV absorption). The mass spectrometer provides the molecular weight of each impurity, offering crucial clues to its identity.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is ideal for identifying volatile impurities, such as low-boiling-point solvents or degradation products like smaller alkylamines.[4][5][6]

Logical Flow for Initial Sample Analysis

cluster_0 Initial Analysis Workflow raw_sample Crude 1-Piperazinebutanamine Sample nmr ¹H NMR Analysis raw_sample->nmr hplc HPLC-MS Analysis raw_sample->hplc gcms GC-MS Analysis raw_sample->gcms data_integration Integrate Data: Identify Impurities & Assess Purity nmr->data_integration hplc->data_integration gcms->data_integration

Caption: Initial analytical workflow for impurity profiling.

Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A2: Common impurities in amine syntheses include:

  • Unreacted Starting Materials: Look for characteristic signals of piperazine or the 4-carbon chain precursor.

  • Residual Solvents: Toluene, Dichloromethane (DCM), Ethyl Acetate, and Triethylamine (TEA) are common. Their chemical shifts are well-documented.

  • Over-alkylation Products: If the secondary amine on the piperazine ring reacts further, it can form a quaternary ammonium salt, which may have shifted proton signals.

  • Degradation Products: Amines can degrade via oxidation or reaction with atmospheric CO₂. This can lead to the formation of aldehydes, amides, or smaller amine fragments.[7]

Q3: My compound is streaking badly on a silica TLC plate. How can I get a clean separation?

A3: This is a classic problem with amines on silica gel. The basic amine interacts strongly with the acidic silanol groups on the silica surface, causing tailing or streaking. To fix this, you must neutralize these interactions.

  • The Fix: Add a small amount of a volatile base to your mobile phase. A common starting point is to use an eluent system like Dichloromethane/Methanol/Triethylamine (90:9:1).[8] The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to travel up the plate cleanly.

Q4: I need to use reversed-phase HPLC, but my peak is broad or elutes too early. What's wrong?

A4: 1-Piperazinebutanamine is a basic, polar compound. On a standard C18 column with a neutral mobile phase (like acetonitrile/water), it will be in its protonated (salt) form, which is highly polar and has little retention.[9][10]

  • The Fix: You need to suppress this ionization to increase retention and improve peak shape. This is achieved by making the mobile phase basic. Adding 0.1% triethylamine (TEA) or ammonium hydroxide to your mobile phase will deprotonate the amine, making it more hydrophobic and allowing it to interact properly with the C18 stationary phase.[11]

Part 2: Troubleshooting and In-Depth Purification Protocols

This section provides detailed methodologies for tackling specific purity issues identified during your initial analysis.

Scenario 1: Removal of Non-volatile Organic Impurities

Issue: HPLC analysis reveals one or more impurities with significant UV absorbance and molecular weights similar to the product. These are likely unreacted starting materials or side-products.

Solution of Choice: Flash Column Chromatography.

Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For amines, the choice of stationary phase and mobile phase modifiers is critical to prevent the strong ionic interactions that lead to poor separation.

cluster_1 Chromatography Method Selection start Impurity Profile Known polarity_check Are impurities more or less polar than the product? start->polarity_check normal_phase Normal Phase (Silica) Eluent: DCM/MeOH/TEA polarity_check->normal_phase Less Polar rev_phase Reversed Phase (C18) Eluent: H₂O/ACN/TEA polarity_check->rev_phase More Polar

Caption: Decision tree for choosing the right chromatography mode.

  • Mobile Phase Preparation: Prepare a stock solution of your chosen eluent system. A good starting point is 95:5 DCM:Methanol. To this, add 0.5-1% Triethylamine (TEA) by volume.

  • Column Packing: Dry-pack the column with silica gel. Equilibrate the column with your mobile phase (containing TEA) until the baseline is stable and the pH of the eluate is basic. This pre-treatment is crucial.[8]

  • Sample Loading: Dissolve your crude 1-Piperazinebutanamine in a minimal amount of the mobile phase. For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of your column.

  • Elution: Run the column using your prepared mobile phase. Collect fractions and monitor them by TLC (remember to use a mobile phase with TEA for the TLC as well).

  • Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.

  • Mobile Phase Preparation: Prepare two mobile phases.

    • Solvent A: Water with 0.1% TEA.

    • Solvent B: Acetonitrile with 0.1% TEA.

  • Column Equilibration: Wash the C18 column with Solvent B, followed by your starting gradient conditions (e.g., 95% A, 5% B) until equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DMSO if solubility is an issue) and inject it onto the column.

  • Elution: Run a gradient from high polarity (e.g., 95:5 A:B) to low polarity (e.g., 5:95 A:B). The more polar impurities will elute first, followed by your product.

  • Product Isolation: Combine pure fractions. Most of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent after basifying the solution to ensure the product is in its free-base form.

Scenario 2: Removal of Volatile Impurities and Water

Issue: The ¹H NMR spectrum shows significant peaks for residual solvents (e.g., Toluene, THF) or water.

Solution of Choice: Distillation or Azeotropic Removal. A patent for the related 1-amino-4-methylpiperazine demonstrates the utility of reduced pressure distillation.[12]

  • Principle: This method separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation.

  • Setup: Assemble a distillation apparatus suitable for vacuum. Use a Kugelrohr apparatus for small quantities or a short-path distillation head for larger amounts to minimize product loss.

  • Procedure:

    • Place the crude oil in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum, watching for excessive bumping from dissolved gases or low-boiling solvents.

    • Once the vacuum is stable, begin heating the flask gently using an oil bath.

    • Collect fractions as they distill. The first fraction will typically be residual solvents.

    • Increase the temperature to distill your product. Monitor the head temperature and pressure to define the boiling point.

    • Confirm the purity of the collected fractions by ¹H NMR.

Part 3: Data Interpretation and Purity Confirmation

After purification, you must confirm the purity and structure of your 1-Piperazinebutanamine.

Data Summary Tables

Table 1: Common Impurities and Analytical Signatures

Impurity TypePotential SourcePrimary Analytical MethodKey Signature
PiperazineStarting Material¹H NMR / GC-MSSinglet around 2.8 ppm in ¹H NMR.
Residual SolventsReaction/Workup¹H NMR / GC-MSCharacteristic, sharp peaks (e.g., Toluene ~7.2 ppm, 2.3 ppm).
WaterWorkup/Atmosphere¹H NMRBroad singlet, chemical shift is solvent-dependent.
Side-ProductsSynthesisHPLC-MSPeaks with different retention times and distinct m/z values.

Table 2: Typical ¹H NMR Data for 1-Piperazinebutanamine (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
-NH₂ (amine)~1.10broad s2H
-CH₂-CH₂-NH₂~1.45quintet2H
-CH₂-CH₂-CH₂N~1.55quintet2H
-CH₂-N(piperazine)~2.40t2H
Piperazine Ring CH₂~2.45broad s4H
Piperazine Ring CH₂~2.65t4H
Piperazine -NH~1.60broad s1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Protons on nitrogen atoms (-NH, -NH₂) may be broad or exchange with D₂O.

Table 3: Recommended Starting Conditions for Analytical HPLC

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm[13]
Mobile Phase A: Water + 0.1% TEA; B: Acetonitrile + 0.1% TEA
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min[13]
Column Temp. 30 °C[13]
Detection UV at 210 nm or ELSD/CAD[14]

References

  • Strazisar, B. R., Anderson, R. R., & White, C. M. (2003). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 42(9), 2027–2041. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. Available at: [Link]

  • G, J. C., & M, M. (2016). Antibacterial and Phytochemical Analysis of Piper nigrum using Gas Chromatography – Mass Spectrum and Fourier-Transform Infrared Spectroscopy. International Journal of Current Research and Academic Review, 4(3), 1-8. Available at: [Link]

  • da Silva, A. C. A., et al. (2020). Gas chromatography coupled to mass spectrometry (GC-MS) characterization and evaluation of antibacterial bioactivities of the essential oils from Piper arboreum Aubl., Piper aduncum L. e Piper gaudichaudianum Kunth. Zeitschrift für Naturforschung C, 76(1-2), 35-42. Available at: [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine. Google Patents.
  • MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link]

  • Gwarda, R., et al. (2018). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2011). Analytical Methods. Available at: [Link]

  • ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Available at: [Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Available at: [Link]

  • NIH. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • NIH. (2021). Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Kolonko, K. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available at: [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • Reddit. (2022). Chromotography with free amines? Available at: [Link]

Sources

Addressing toxicity of 1-Piperazinebutanamine in cell cultures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cytotoxicity & Optimization in Cell Culture Systems

Welcome to the Technical Support Center

Product: 1-Piperazinebutanamine (CAS: 2413-38-9 / 43046-72-4 derivatives) Classification: Aliphatic Amine / Piperazine Derivative Application: Drug linker synthesis, polymer chemistry, pharmacological intermediate.

Scientist's Note: Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your cells are dying unexpectedly, or your dose-response curves are erratic when using 1-Piperazinebutanamine (1-PBA) .

This compound acts as a strong base and a lysosomotropic agent . In 80% of support cases, "toxicity" reported with this compound is actually an experimental artifact caused by pH shock or solubility issues, not the intrinsic pharmacological activity of the molecule. This guide is structured to help you distinguish between artifactual toxicity (handling errors) and intrinsic toxicity (mechanism of action).

Module 1: The "Silent" Killer – pH Drift

The Issue

1-Piperazinebutanamine contains a secondary amine (in the piperazine ring) and a primary amine on the butyl chain. It is highly basic. Adding it directly to cell culture media (typically DMEM or RPMI) without buffering will instantly shift the pH to >8.0.

Symptoms:

  • Media turns deep purple (phenol red indicator) immediately upon addition.

  • Cell detachment occurs within 1-2 hours (long before apoptotic mechanisms would trigger).

  • "Toxicity" appears in all cell lines indiscriminately.

The Solution: Buffering & Titration

Do not rely on the CO2 incubator to correct the pH shift caused by high concentrations (>100 µM) of this amine.

Protocol: pH-Corrected Stock Preparation
  • Solvent Choice: Dissolve 1-PBA in DMSO to create a 100 mM stock. Avoid water initially to prevent immediate hydrolysis and pH spikes.

  • Intermediate Dilution: Dilute the stock into PBS (pH 7.4) , not directly into media.

  • The "HEPES Shield": Supplement your culture media with 25 mM HEPES . This provides stronger buffering capacity than bicarbonate alone against organic bases.

  • Manual Titration: If using concentrations >500 µM, measure the pH of the final solution. If pH > 7.6, titrate with sterile 1N HCl before adding to cells.

Visual Workflow: pH Adjustment Decision Tree

pH_Workflow Start Start: Prepare 1-PBA Stock Check_Conc Target Concentration? Start->Check_Conc Low_Conc < 100 µM Check_Conc->Low_Conc High_Conc > 100 µM Check_Conc->High_Conc Buffer_Std Standard Media (Bicarbonate only) Low_Conc->Buffer_Std Buffer_HEPES Supplement Media with 25mM HEPES High_Conc->Buffer_HEPES Treat Treat Cells Buffer_Std->Treat Measure_pH Measure pH of Media + Compound Buffer_HEPES->Measure_pH Decision_pH Is pH > 7.5? Measure_pH->Decision_pH Adjust Titrate with 1N HCl (Dropwise) Decision_pH->Adjust Yes Filter 0.22 µm Filter Sterilize Decision_pH->Filter No Adjust->Filter Filter->Treat

Figure 1: Decision tree for managing pH shifts induced by basic amine linkers in cell culture.

Module 2: Intrinsic Toxicity (The "Proton Trap")

The Mechanism

Once pH is controlled, 1-PBA can still exhibit cytotoxicity. This is often due to the Lysosomotropic Effect . As a lipophilic weak base, it permeates the cell membrane. Once inside the acidic lysosome (pH ~4.5), it becomes protonated (charged) and trapped.

Causality Chain:

  • Accumulation: The amine becomes trapped in lysosomes.

  • Swelling: Water follows osmotically, causing lysosomal swelling (vacuolization).

  • Rupture: Lysosomes burst, releasing cathepsins into the cytosol.

  • Death: This triggers the intrinsic apoptotic pathway (Caspase-3 activation).

Visualizing the Mechanism

Lysosome_Trap cluster_ext Extracellular (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) PBA_Uncharged 1-PBA (Uncharged) PBA_Cyto 1-PBA (Uncharged) PBA_Uncharged->PBA_Cyto Passive Diffusion PBA_Charged 1-PBA-H+ (Trapped) PBA_Cyto->PBA_Charged Protonation Mito Mitochondria PBA_Charged->PBA_Charged Accumulation (Cannot Exit) Enzymes Cathepsins PBA_Charged->Enzymes Osmotic Swelling & Rupture Enzymes->Mito Trigger Apoptosis

Figure 2: The Lysosomotropic "Proton Trap" mechanism common to lipophilic amines.

Module 3: Optimization & Data Interpretation

Dose-Ranging Strategy

Piperazine derivatives often show a steep toxicity curve. Use the following table to interpret your initial viability assays (e.g., MTT, CCK-8).

Concentration RangeExpected PhenotypeRecommended Action
0.1 – 10 µM No visible toxicity.Safe range for using 1-PBA as a linker/scaffold.
10 – 50 µM Mild vacuolization (lysosomal swelling).Check for autophagy markers (LC3-II).
50 – 100 µM Growth inhibition (G2/M arrest).Critical Threshold. Verify pH is stable.
> 100 µM Rapid necrosis/detachment.Likely artifactual (pH/Osmolality). Invalid data.
Troubleshooting FAQ

Q1: My compound precipitates when added to the media.

  • Cause: 1-PBA is an amine; in serum-free media or high-phosphate buffers (PBS), it may form insoluble phosphate salts.

  • Fix: Predilute in DMSO. Add to media containing 10% FBS immediately. Serum proteins (albumin) can act as a carrier and prevent precipitation.

Q2: I see "holes" inside the cells before they die.

  • Cause: This is cytoplasmic vacuolization, a hallmark of the lysosomotropic effect described in Module 2.

  • Fix: This confirms the compound is entering the cell. If this is undesirable (toxicity), you must lower the concentration below 20 µM.

Q3: Can I use 1-PBA as a negative control for piperazine drugs?

  • Answer: Yes, but only at low concentrations (<10 µM). At higher concentrations, the "amine effect" (pH/lysosomes) dominates, making it a poor negative control because it exerts toxicity via general physicochemical properties rather than specific receptor binding.

References

  • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells.[1] Applied Biological Chemistry, 64,[1] 80.

    • Cited for: Cytotoxicity mechanisms of piperazine derivatives (Apoptosis/Mitochondrial p
  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Technical Handbook.

    • Cited for: pH sensitivity of primary amines and buffering requirements.
  • Kaufmann, A. M., & Krise, J. P. (2007). Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. Journal of Pharmaceutical Sciences, 96(6), 1480–1493. Cited for: The "Proton Trap" mechanism (Lysosomotropic effect).
  • Halliwell, B. (2011).[2] Free radicals and antioxidants: updating a personal view. Nutrition Reviews, 70(5), 257-265.

    • Cited for: Oxid

Sources

Validation & Comparative

A Researcher's Guide to Comparing 1-Piperazinebutanamine and Structurally Diverse Piperazine Derivatives in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a vast array of clinically successful drugs.[1][2][3] Its six-membered heterocyclic structure, with two nitrogen atoms at opposite positions, provides a unique combination of structural rigidity, hydrogen bonding capacity, and tunable physicochemical properties.[4][5] This versatility allows for the development of compounds that can precisely interact with a wide range of biological targets, leading to diverse pharmacological effects, from anticancer and antimicrobial to central nervous system (CNS) activities.[1][2][3]

This guide provides an in-depth comparison of 1-Piperazinebutanamine, a simple N-alkyl substituted piperazine, with other prominent piperazine derivatives across different therapeutic classes. By examining their performance in key bioassays, we aim to illuminate the critical role of structure-activity relationships (SAR) and provide researchers with a framework for selecting and evaluating piperazine-based compounds in drug discovery.

Profiling the Scaffolds: From Simple Amine to Complex Therapeutics

The biological activity of a piperazine derivative is fundamentally dictated by the nature of the substituents on its nitrogen atoms.[1][4] Understanding this principle is key to interpreting bioassay data.

  • 1-Piperazinebutanamine : This molecule represents a foundational structure. One nitrogen is unsubstituted (providing a secondary amine), while the other is appended with a simple butylamine chain. Its activity is likely driven by the basicity of the nitrogens and the flexibility of the alkyl chain, potentially allowing for interactions with monoaminergic systems or serving as a linker in more complex designs. While specific bioassay data for this compound is not widely published, its structure serves as an excellent baseline for understanding the impact of more complex substitutions.

  • Aripiprazole (Antipsychotic) : Aripiprazole features a complex arylpiperazine moiety linked to a dichlorophenyl group. This intricate structure is designed for high-affinity binding to dopamine D2 and serotonin 5-HT1A/5-HT2A receptors, central to its mechanism as a "dopamine-serotonin system stabilizer."[6][7]

  • Imatinib (Anticancer) : In Imatinib, the piperazine ring acts as a solubilizing linker connecting a pyrimidinyl-aminophenyl group to a benzamide moiety. This specific arrangement allows it to potently and selectively inhibit the Bcr-Abl tyrosine kinase, the driver of chronic myeloid leukemia.

  • Cetirizine (Antihistamine) : Cetirizine contains a piperazine ring linked to a benzhydryl group and an acetic acid moiety. This structure confers high selectivity for the histamine H1 receptor, while the carboxyl group enhances its pharmacokinetic profile by reducing CNS penetration and minimizing sedative effects.

Comparative Bioassay Performance: Linking Structure to Function

The choice of bioassay is critical for elucidating the specific pharmacological properties of a compound. Here, we compare how our selected piperazine derivatives would theoretically perform in two common, yet fundamentally different, assay formats: a target-specific receptor binding assay and a general cell viability assay.

G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs are a major target class for piperazine-based drugs, particularly in neuroscience.[7] Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[8]

Causality Behind Experimental Choice : A competitive binding assay is chosen to determine the inhibition constant (Ki) of a test compound. This value represents the compound's affinity for the receptor. A lower Ki value indicates higher affinity. We would hypothesize testing these compounds against the dopamine D2 receptor, a key target for antipsychotics.

Expected Outcomes & Interpretation :

CompoundPredicted Dopamine D2 Receptor Affinity (Ki)Rationale for Predicted Performance
Aripiprazole Very High (Low nM)The dichlorophenyl and arylpiperazine moieties are optimized for strong hydrophobic and electronic interactions within the D2 receptor binding pocket.
1-Piperazinebutanamine Very Low (High µM to mM)Lacks the specific aromatic and hydrophobic features required for high-affinity D2 receptor recognition. Its simple structure would not effectively displace a high-affinity radioligand.
Imatinib NegligibleIts structure is tailored for the ATP-binding pocket of a tyrosine kinase, which is structurally distinct from a GPCR ligand-binding site.
Cetirizine NegligibleThe benzhydryl and carboxyl groups are designed for the histamine H1 receptor, which has a different binding pocket architecture than the D2 receptor.

This comparative data clearly demonstrates the principle of selectivity. The complex substitutions on Aripiprazole are not merely decorative; they are essential for achieving the high-potency and high-selectivity interaction with its intended target, a feat that the structurally simpler 1-Piperazinebutanamine cannot accomplish.

Cell Viability (MTT) Assays

The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[9] It is a crucial assay in cancer research and toxicology.

Causality Behind Experimental Choice : This assay is selected to measure the general cytotoxic or anti-proliferative effects of a compound on a cancer cell line, such as K562 (a chronic myeloid leukemia line). The assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] A decrease in the purple color indicates a reduction in cell viability.

Expected Outcomes & Interpretation :

CompoundPredicted IC50 in K562 CellsRationale for Predicted Performance
Imatinib High Potency (Low µM)As a specific inhibitor of the Bcr-Abl kinase that drives K562 cell proliferation, Imatinib is expected to be highly cytotoxic to these cells.
1-Piperazinebutanamine Very Low Potency (High µM to mM)Lacking a specific cytotoxic mechanism, any observed effect would likely be due to non-specific toxicity at very high concentrations.
Aripiprazole Low Potency (High µM)While it can induce apoptosis in some cancer cells at high concentrations, it is not designed as a potent cytotoxic agent and lacks a specific anti-proliferative kinase target.
Cetirizine Very Low Potency / InactiveDesigned for extracellular receptor antagonism and generally possesses a high safety profile with low cytotoxicity.

Here, the bioassay results highlight a different aspect of SAR. Imatinib's structure is precisely engineered to inhibit an intracellular signaling pathway essential for the cancer cell's survival. The piperazine ring in this context is a linker, not the primary pharmacophore. In contrast, 1-Piperazinebutanamine and the other derivatives lack this specific anti-proliferative mechanism and thus show poor performance.

Visualizing the Concepts: Workflows and Pathways

To better understand the practical and theoretical basis of these comparisons, the following diagrams illustrate a typical bioassay workflow and a relevant signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Compound Dilution (Serial Dilutions) D Compound Treatment (Incubate with cells) A->D B Cell Seeding (96-well plate) B->D C Reagent Preparation (e.g., MTT, Radioligand) E Assay-Specific Step (Add MTT / Radioligand) C->E D->E F Incubation Period E->F G Signal Detection (Spectrophotometer / Scintillation Counter) F->G H Data Analysis (Calculate IC50 / Ki) G->H I Result Interpretation H->I

Caption: A generalized workflow for cell-based and biochemical bioassays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR D2 Receptor G_protein Gαi/o GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (Modulated) PKA->Response Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->GPCR Binds

Caption: Simplified Dopamine D2 receptor signaling pathway (inhibitory).

Detailed Experimental Protocols

For researchers looking to implement these assays, the following self-validating protocols provide a detailed, step-by-step guide.

Protocol: Cell Viability MTT Assay

This protocol is designed to determine the cytotoxic effect of a compound on an adherent cancer cell line.

  • Cell Seeding :

    • Culture cells (e.g., HeLa, A549) to ~80% confluency.

    • Trypsinize, count, and resuspend cells to a density of 5 x 10^4 cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Control : Include wells with media only (no cells) for background measurement.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment :

    • Prepare a 2X concentration stock of your piperazine derivatives in serum-free media. Perform serial dilutions to create a dose-response curve (e.g., 100 µM to 0.1 µM).

    • Controls : Include a "vehicle control" (e.g., 0.1% DMSO in media) and a "positive control" (a known cytotoxic agent like Doxorubicin).

    • Carefully remove the media from the cells and add 100 µL of the compound dilutions (or controls) to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Readout :

    • After incubation, add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

    • Gently pipette to mix and leave the plate on an orbital shaker for 15 minutes in the dark.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (media-only wells) from all other readings.

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Radioligand GPCR Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific GPCR, such as the dopamine D2 receptor.

  • Membrane Preparation :

    • Use commercially available cell membranes prepared from cells overexpressing the target GPCR (e.g., CHO-K1 cells with human D2 receptor) or prepare them in-house via cell lysis and ultracentrifugation.

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Assay Setup :

    • The assay is performed in a 96-well plate. All dilutions are made in Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

    • Total Binding Wells : Add Assay Buffer, the radioligand (e.g., [3H]-Spiperone) at a concentration near its Kd, and the cell membranes.

    • Non-Specific Binding (NSB) Wells : Add Assay Buffer, the radioligand, a high concentration of a known unlabeled competitor (e.g., 10 µM Haloperidol), and the cell membranes. This determines the amount of radioligand that binds to non-receptor components.

    • Test Compound Wells : Add your serially diluted piperazine derivative, the radioligand, and the cell membranes.

  • Incubation :

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Filtration :

    • Rapidly separate the bound radioligand from the unbound by filtering the contents of each well through a GF/B glass fiber filter mat using a cell harvester. The membranes and bound ligand are trapped on the filter.

    • Quickly wash the filters with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Signal Detection :

    • Allow the filter mat to dry completely.

    • Place the filter mat in a sample bag, add liquid scintillation cocktail, and seal.

    • Count the radioactivity (in counts per minute, CPM) for each filter spot using a liquid scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Calculate the percentage of inhibition for each concentration of your test compound.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The comparative analysis of 1-Piperazinebutanamine against structurally complex derivatives like Aripiprazole and Imatinib powerfully illustrates a core tenet of medicinal chemistry: biological activity is exquisitely dependent on chemical structure.[1] While the simple piperazine scaffold is a versatile and favorable starting point, its true therapeutic potential is unlocked through rational, target-focused decoration of its nitrogen atoms.[4][5] The bioassays discussed provide a robust framework for quantifying the impact of these structural modifications, enabling researchers to measure critical parameters like potency, selectivity, and cytotoxicity. By understanding the interplay between a compound's structure and its performance in these assays, drug development professionals can more effectively design and optimize the next generation of piperazine-based therapeutics.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. Available at: [Link]

  • Piperazine (oral route) - Side effects & dosage. Mayo Clinic. Available at: [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. Available at: [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. YouTube. Available at: [Link]

  • Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. Semantic Scholar. Available at: [Link]

  • Some pharmacological properties of piperazine. PubMed. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]

  • Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells. NCBI. Available at: [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. Available at: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central. Available at: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Available at: [Link]

  • GPCR Internalization Assay. Creative Bioarray. Available at: [Link]

  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO. Available at: [Link]

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Efficacy of 1-Piperazinebutanamine-Based Ionizable Lipids (C24) vs. Standard LNP Platforms

[1][2]

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Application of 1-Piperazinebutanamine as a high-potency ionizable head group in mRNA Lipid Nanoparticles (LNPs).

Executive Summary: The Piperazine Advantage

In the landscape of mRNA therapeutics, the efficacy of the delivery vehicle is as critical as the payload itself. This guide analyzes the performance of 1-Piperazinebutanamine (specifically as the head group of the C24 ionizable lipid) compared to industry-standard ionizable lipids like MC3 (DLin-MC3-DMA, used in Onpattro) and SM-102 (used in Spikevax).

Recent data demonstrates that incorporating a 1-piperazinebutanamine head group creates a "multiprotic" lipid that significantly outperforms standard monoprotic lipids. Key advantages include:

  • 10-Fold Higher Potency: Superior neutralizing antibody titers compared to MC3 at equivalent doses.[1]

  • Enhanced Stability: Liquid stability at 4°C for >19 days, addressing cold-chain logistics.

  • Reduced Reactogenicity: Lower injection site inflammation and 6-fold reduction in off-target liver expression.[1]

Mechanistic Rationale: Multistage Protonation

The core differentiator of 1-Piperazinebutanamine-derived lipids (e.g., C24) is the piperazine ring , which introduces a secondary ionizable nitrogen. Unlike standard lipids (MC3, ALC-0315) which rely on a single tertiary amine for protonation, the piperazine moiety enables multistage protonation .

The "Proton Sponge" Effect in Endosomes

Standard lipids have a sharp pKa transition. If the pKa is too low, endosomal escape is inefficient; if too high, toxicity increases. The 1-piperazinebutanamine head group provides a broader buffering capacity:

  • pH 7.4 (Circulation): The lipid remains near-neutral, minimizing systemic toxicity.

  • pH 6.5 - 5.0 (Endosome): As the endosome acidifies, both nitrogens on the piperazine ring protonate sequentially. This accumulation of cationic charge triggers aggressive membrane fusion and destabilization, releasing the mRNA payload more effectively than monoprotic lipids.

Visualization: Endosomal Escape Pathway

The following diagram illustrates the mechanistic superiority of the piperazine-based C24 lipid during endosomal acidification.

EndosomalEscapeLNP_CirculationLNP in Circulation(pH 7.4)Endosome_EarlyEarly Endosome(pH 6.5)LNP_Circulation->Endosome_EarlyCellular UptakeEndosome_LateLate Endosome(pH 5.5)Endosome_Early->Endosome_LateAcidificationMono_ProtStandard Lipid (MC3)Single Protonation EventLimited disruptionEndosome_Late->Mono_ProtMulti_ProtC24 (Piperazine)Multistage ProtonationHigh Charge DensityEndosome_Late->Multi_ProtEscapeEndosomal Escape(Cytosol Release)Mono_Prot->EscapeLow EfficiencyMulti_Prot->EscapeHigh Efficiency(Burst Release)

Caption: Comparative mechanism of endosomal escape. The piperazine head group (C24) enables multistage protonation, driving superior membrane destabilization compared to monoprotic MC3.[2]

Comparative Efficacy Data

The following data synthesizes preclinical results comparing C24 LNPs (1-piperazinebutanamine head group) against MC3 and SM-102 formulations delivering SARS-CoV-2 spike protein mRNA.

Table 1: Performance Metrics (C24 vs. Standards)
MetricC24 LNP (Piperazine-based)MC3 LNP (Standard)SM-102 LNP (Standard)Advantage
Neutralization Titer (ID50) ~10,000 (at 1 µg dose)~1,000 (at 1 µg dose)~1,000 (at 1 µg dose)10x Potency
Min.[1] Protective Dose 0.25 µg (Complete protection)0.5 - 1.0 µg~1.0 µg4x Lower Dose
Off-Target Liver Expression Low (6-fold reduction)HighModerateReduced Toxicity
Liquid Stability (4°C) >19 Days (No activity loss)<7 Days (Significant loss)Frozen Storage Req.Cold Chain
Injection Site Inflammation Mild Moderate/SevereModerateTolerability

Data Source: Alishetty et al., 2021 [1].[3][4]

Key Findings Analysis
  • Potency: The 10-fold increase in titers suggests that the piperazine head group facilitates significantly higher cytosolic mRNA delivery per LNP. This allows for dose sparing (using less mRNA for the same effect).

  • Safety: High off-target expression in the liver is a known liability of MC3. The C24 lipid's rapid biodegradation and specific pKa profile significantly restrict expression to the injection site and draining lymph nodes.

  • Thermostability: Unlike commercial vaccines requiring -80°C or -20°C storage, the C24 formulation maintains integrity at 4°C. This is attributed to the piperazine ring's ability to form stable complexes that protect mRNA from hydrolysis and oxidative degradation.

Experimental Protocols

To validate these findings in your own pipeline, follow these standardized protocols for formulating and testing Piperazine-based LNPs.

Protocol A: Microfluidic Formulation of C24 LNPs

Objective: Generate uniform LNPs (80-100 nm) with >90% encapsulation efficiency.

  • Lipid Preparation:

    • Dissolve lipids in ethanol at a molar ratio of 35:16:46.5:2.5 (Ionizable Lipid C24 : Helper Lipid DOPE : Cholesterol : PEG-Lipid).

    • Note: C24 refers to 4-methyl-1-piperazinebutanamine-derived lipid.[1][5][6][7][8]

  • mRNA Preparation:

    • Dilute nucleoside-modified mRNA (e.g., N1-methylpseudouridine) in 10mM citrate buffer (pH 4.0).

  • Mixing (Microfluidics):

    • Use a staggered herringbone mixer (e.g., NanoAssemblr).

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis & Concentration:

    • Dialyze against 1x PBS (pH 7.4) for 18 hours to remove ethanol and neutralize pH.

    • Concentrate using Amicon Ultra centrifugal filters (100 kDa cutoff).

  • QC Validation:

    • Size/PDI: Measure via Dynamic Light Scattering (DLS). Target: <100nm, PDI <0.2.

    • pKa Determination: Use TNS fluorescence assay. Target pKa: 6.0–6.5.

Protocol B: In Vivo Immunogenicity & Reactogenicity

Objective: Compare potency and inflammation profile against MC3 controls.

  • Animal Model: BALB/c mice (n=5 per group), 6-8 weeks old.

  • Dosing: Intramuscular (IM) injection (50 µL) into the gastrocnemius muscle.

    • Dose escalation: 0.1, 0.25, 1.0, and 5.0 µg mRNA.

  • Endpoints:

    • Day 21: Boost immunization.

    • Day 35: Serum collection for Pseudovirus Neutralization Assay (ID50).

    • Histology (Safety): Harvest muscle tissue at 24h post-injection. Fix in 10% formalin, stain with H&E. Score for leukocyte infiltration and edema.

Visualization: Formulation Workflow

FormulationWorkflowcluster_inputsPhase 1: Preparationcluster_processPhase 2: Microfluidic Mixingcluster_postPhase 3: DownstreamLipidsLipid Mix (Ethanol)C24:DOPE:Chol:PEG(35:16:46.5:2.5)MixingMicrofluidic ChipFlow Ratio 3:1 (Aq:Eth)Rate: 12 mL/minLipids->MixingmRNAmRNA Payload(Citrate Buffer pH 4.0)mRNA->MixingSelfAssemblySelf-Assembly(Electrostatic Interaction)Mixing->SelfAssemblyDialysisDialysis (PBS pH 7.4)Ethanol RemovalSelfAssembly->DialysisQCQC AnalysisSize (DLS) & pKa (TNS)Dialysis->QC

Caption: Step-by-step microfluidic formulation process for generating high-potency C24 LNPs.

Conclusion

The integration of 1-Piperazinebutanamine as a head group in ionizable lipids (C24) represents a significant advancement over first-generation lipids like MC3. The data supports its adoption for next-generation mRNA vaccines and therapeutics requiring lower doses , higher thermal stability , and improved safety profiles .

For drug development professionals, transitioning to a piperazine-based lipid platform offers a validated pathway to overcome the "cold chain" and "reactogenicity" bottlenecks currently limiting global mRNA access.

References

  • Alishetty, S., et al. (2021).[1][3][4][5] Novel lipid nanoparticle provides potent SARS-CoV-2 mRNA vaccine at low dose with low local reactogenicity, high thermostability and limited systemic biodistribution.[1][3][4][9][10] Research Square (Preprint). Available at: [Link][1][3][10]

  • Alameh, M.G., et al. (2021).[4] Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses. Immunity, 54(12), 2877-2892. Available at: [Link][1]

  • Hassett, K.J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids, 15, 1-11. (Reference for MC3 baseline comparison). Available at: [Link]

Head-to-head comparison of 1-Piperazinebutanamine and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Subject: 1-Piperazinebutanamine (CAS 2413-38-9) and Functional Isomers Audience: Medicinal Chemists, Process Scientists, and Lead Optimization Specialists

Executive Summary

1-Piperazinebutanamine (1-PBA) serves as a critical C4-linker in the synthesis of bifunctional molecules (e.g., PROTACs) and CNS-active agents like Flupentixol. Its utility lies in its specific chain length (approx. 6–7 Å), which provides distinct spatial separation compared to its C3 homolog, 1-Piperazinepropanamine.

This guide compares 1-PBA against its primary Chain-Length Homologs and Branched Regioisomers . The data indicates that while 1-PBA offers superior flexibility and binding kinetics for deep-pocket targets, branched isomers (e.g., 1-(3-aminobutyl)piperazine) provide enhanced metabolic stability against oxidative dealkylation.

Structural Landscape & Classification

To select the correct reagent, one must distinguish between the linear "spacer" variants and the sterically hindered "stability" variants.

The Core Molecule
  • Name: 1-Piperazinebutanamine

  • CAS: 2413-38-9[1][2][3][4]

  • Structure: Linear C4 alkyl chain terminating in a primary amine.

  • Role: Flexible hydrophobic linker; secondary amine (piperazine) acts as a solubilizing handle or receptor anchor.

The Challengers
  • The Short-Chain Homolog (C3): 1-Piperazinepropanamine (CAS 34885-02-4). Used when the C4 chain introduces excessive entropic penalty.

  • The Branched Isomer: 1-(3-Aminobutyl)piperazine (Constitutional Isomer). Used to block metabolic "soft spots" (CYP450 oxidation).

IsomerMap Base Target Scaffold (Piperazine Core) C4_Linear 1-Piperazinebutanamine (C4) (CAS 2413-38-9) Standard Flexible Linker Base->C4_Linear Standard C3_Linear 1-Piperazinepropanamine (C3) (CAS 34885-02-4) Rigid/Short Linker Base->C3_Linear Shortening Branched 1-(3-Aminobutyl)piperazine (Branched Isomer) Metabolic Stability Variant Base->Branched Branching

Figure 1: Structural relationship between the standard C4 linker and its primary functional alternatives.

Physicochemical Performance Matrix

The choice between 1-PBA and its isomers is often dictated by pKa (affecting lysosomal trapping and solubility) and LogP (membrane permeability).

Feature1-Piperazinebutanamine (C4)1-Piperazinepropanamine (C3)Branched Isomer (3-Aminobutyl)
CAS 2413-38-934885-02-4N/A (Custom)
Linker Length (Å) ~6.8 Å (Extended)~5.2 Å (Extended)~5.5 Å (Steric Contraction)
LogP (Predicted) 0.25 ± 0.3-0.15 ± 0.30.35 ± 0.3
pKa (Primary Amine) ~10.6~10.4~10.2 (Steric effect)
pKa (Piperazine N4) ~9.8~9.6~9.8
Rotatable Bonds 544
Metabolic Liability High (Terminal N-dealkylation)ModerateLow (Steric hindrance)

Key Insight: The C4 chain of 1-PBA increases lipophilicity (LogP) compared to the C3 homolog, potentially improving passive diffusion across the blood-brain barrier (BBB), which is critical for its use in antipsychotic synthesis (e.g., Flupentixol). However, the increased number of rotatable bonds introduces an entropic penalty upon binding, which must be compensated by enthalpic gains in the binding pocket.

Synthetic Accessibility & Reactivity
Synthesis of 1-Piperazinebutanamine

The synthesis typically involves the alkylation of piperazine with N-(4-bromobutyl)phthalimide followed by deprotection, or reductive amination.

Comparative Reactivity:

  • 1-PBA (Linear): The terminal primary amine is highly nucleophilic and unhindered. It reacts rapidly with NHS-esters or acid chlorides.

  • Branched Isomers: The primary amine in 1-(3-aminobutyl)piperazine is adjacent to a methyl group. This steric bulk reduces reaction rates by approximately 3-5x compared to the linear isomer, requiring elevated temperatures or stronger coupling reagents (e.g., HATU vs. EDC).

Workflow: Selective Functionalization

The following workflow illustrates the standard protocol for utilizing 1-PBA as a linker, highlighting the critical divergence point where isomer selection impacts yield.

SynthesisFlow Start Boc-Piperazine Alkylation Alkylation (Br-(CH2)n-NPht) Start->Alkylation LinearPath Linear (n=4) Fast Kinetics Alkylation->LinearPath BranchedPath Branched Slow Kinetics Alkylation->BranchedPath Deprotect Hydrazinolysis (Release NH2) Coupling Amide Coupling (R-COOH + Linker) Deprotect->Coupling LinearPath->Deprotect High Yield BranchedPath->Deprotect Mod. Yield

Figure 2: Synthetic workflow for generating linker-drug conjugates. Note the kinetic penalty associated with branched isomers during the coupling phase.

Experimental Protocol: Selective Mono-Amidation

Objective: To couple 1-Piperazinebutanamine to a carboxylic acid payload (e.g., a Cereblon ligand for PROTACs) while avoiding bis-acylation of the piperazine ring.

Rationale: 1-PBA has two nucleophilic nitrogens: the primary amine (tail) and the secondary amine (piperazine ring). The primary amine is generally more nucleophilic, but pH control is vital.

Materials
  • 1-Piperazinebutanamine dihydrochloride (1.0 eq)

  • Target Carboxylic Acid (0.9 eq)

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.5 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (0.9 eq) and HATU (1.1 eq) in anhydrous DMF under Nitrogen. Stir for 5 minutes at 0°C.

    • Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing dimerization.

  • Base Addition: Add DIPEA (1.0 eq) to the activated acid solution.

  • Linker Preparation: In a separate vial, dissolve 1-Piperazinebutanamine dihydrochloride in DMF with remaining DIPEA (2.5 eq).

    • Critical Step: Ensure the salt is fully neutralized. The solution should be clear.

  • Controlled Addition: Add the activated acid solution dropwise to the amine solution over 30 minutes at 0°C.

    • Why: Excess amine (relative to the active ester at any moment) favors mono-acylation at the more nucleophilic primary amine (kinetic control).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench & Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then sat. NaHCO3.

  • Purification: Flash chromatography (DCM:MeOH:NH3 90:10:1). The secondary amine (piperazine) product will elute later than any bis-acylated byproduct.

Application Insight: Metabolic Stability

In drug design, the butyl chain of 1-PBA is a "soft spot." Cytochrome P450 enzymes (specifically CYP3A4) often target the carbon alpha to the amine for hydroxylation, leading to N-dealkylation and chain cleavage.

  • Linear (1-PBA): T½ (Microsomal Stability) is often < 30 mins due to rapid oxidation.

  • Branched Isomer: Introducing a methyl group alpha to the nitrogen (1-(3-aminobutyl)piperazine) blocks this oxidation, extending T½ significantly (> 60 mins).

  • Recommendation: Use 1-PBA for initial in vitro potency screens (easier synthesis). Switch to branched isomers or fluorinated analogs (e.g., 3,3-difluorobutyl) only if in vivo clearance is problematic.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5282483, Flupentixol Dihydrochloride. Retrieved from [Link]

  • Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Context: Metabolic stability of alkyl amines).

Sources

In Vitro vs. In Vivo Correlation of 1-Piperazinebutanamine-Based Ionizable Lipids (C24)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the performance of 1-Piperazinebutanamine-based ionizable lipids (specifically the lipid C24 ), a novel class of delivery vehicles for mRNA therapeutics.[1] Unlike traditional linear amines (e.g., DLin-MC3-DMA), the 1-piperazinebutanamine moiety introduces a trivalent, cyclic head group that fundamentally alters the in vitro stability and in vivo immunogenicity profile.

Key Finding: While in vitro transfection efficiency is often comparable between C24 and industry standards (MC3, ALC-0315), the in vivo correlation diverges significantly. C24 demonstrates a 10-fold increase in neutralizing antibody titers and significantly reduced local reactogenicity (inflammation) at the injection site.[1][2] This guide explores the mechanistic basis of this non-linear IVIVC (In Vitro-In Vivo Correlation).

Mechanistic Foundation: The Piperazine Advantage

The core differentiator is the 4-methyl-1-piperazinebutanamine head group.[1][3] In contrast to the dimethylamine head groups of MC3 or SM-102, this piperazine ring provides a distinct pKa profile and structural rigidity that impacts endosomal escape.

Mechanism of Action: Endosomal Escape Pathway

The following diagram illustrates how the piperazine head group facilitates mRNA release through pH-dependent protonation.

LNP_Mechanism cluster_0 Extracellular (pH 7.4) cluster_1 Endosome (pH 6.5 -> 5.0) cluster_2 Cytosol (pH 7.2) LNP LNP (Neutral Charge) Encapsulated mRNA Protonation Piperazine Protonation (pKa ~6-7) LNP->Protonation Endocytosis Interaction Ion Pairing with Endosomal Lipids Protonation->Interaction Charge Buildup PhaseTrans Hexagonal Phase Transition Interaction->PhaseTrans Membrane Destabilization Release mRNA Release & Translation PhaseTrans->Release Escape

Figure 1: The pH-driven activation of 1-Piperazinebutanamine lipids facilitates endosomal escape.

Comparative Performance Data

The following data synthesizes head-to-head comparisons between C24 (1-Piperazinebutanamine) and DLin-MC3-DMA (MC3) , the standard reference lipid.

Table 1: In Vitro vs. In Vivo Performance Metrics
MetricC24 (1-Piperazinebutanamine) DLin-MC3-DMA (Standard) IVIVC Insight
Head Group Cyclic Trivalent AmineLinear DimethylamineCyclic structure reduces hydrolysis.
pKa (TNS Assay) ~6.0 - 7.8 (Multiprotic)6.44Broader buffering capacity in C24.
In Vitro Transfection High (HeLa/Macrophage)HighPoor Predictor: Similar in vitro potency does not predict in vivo gain.
In Vivo Titers (IgG) 10x Higher BaselineStrong Divergence: C24 is significantly more potent in vivo.[1]
Effective Dose (ED100) 0.25 µg (Protection)> 1.0 µgC24 requires 4x lower dose for protection.[1]
Injection Site Inflammation Low Moderate/HighRapid biodegradability of C24 reduces local toxicity.
Liver Accumulation Low (Specific to Injection Site)HighC24 shows better biodistribution profiles.
In Vitro vs. In Vivo Correlation (IVIVC) Analysis

The correlation for 1-Piperazinebutanamine lipids is non-linear , meaning you cannot simply extrapolate in vitro transfection success to in vivo efficacy.

The "Stability-Reactogenicity" Paradox
  • In Vitro: Both C24 and MC3 protect mRNA well in buffer. However, C24 shows superior stability against base-mediated hydrolysis due to the steric hindrance of the piperazine ring.

  • In Vivo: The primary driver of C24's superior performance is reduced reactogenicity . MC3 metabolites can accumulate and cause inflammation, which recruits immune cells that may prematurely clear the LNP. C24's ester linkages degrade rapidly into non-toxic metabolites, allowing the immune system to focus on the antigen, not the vehicle.

Workflow: Establishing IVIVC

Use this workflow to validate new piperazine-based lipid candidates.

IVIVC_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Validation Step1 1. In Silico Screening Target pKa: 6.0 - 7.0 Step2 2. In Vitro Formulation (Microfluidic Mixing) Step1->Step2 TNS TNS Assay (pKa) Step2->TNS Cell HeLa Transfection (Luciferase) Step2->Cell Immuno Immunogenicity (Virus Neut. Titers) TNS->Immuno pKa correlates with potency Cell->Immuno Weak Correlation Tox Reactogenicity (Luminex Cytokine Panel) Immuno->Tox Efficacy/Safety Balance

Figure 2: The IVIVC workflow highlights that cell transfection (In Vitro) is a weak predictor of Immunogenicity (In Vivo).

Experimental Protocols
Protocol A: LNP Formulation with C24

Standardized method for generating comparable data.

  • Lipid Mix Preparation:

    • Dissolve lipids in ethanol at a molar ratio of 50:10:38.5:1.5 (C24 : DSPC : Cholesterol : PEG-Lipid).

    • Note: The C24 lipid (1-Piperazinebutanamine derivative) replaces the standard ionizable lipid.[3][4][5][6]

  • mRNA Preparation:

    • Dilute mRNA in 50 mM Citrate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Use a staggered herringbone mixer (e.g., NanoAssemblr).

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min.

  • Dialysis:

    • Dialyze against 1x PBS (pH 7.4) for 18 hours to remove ethanol and neutralize pH.

  • Quality Control:

    • Measure Size (DLS): Target 60–100 nm.

    • Measure Encapsulation Efficiency (RiboGreen): Target >90%.

Protocol B: In Vivo Immunogenicity (Mouse Model)

Self-validating system for potency.

  • Animals: BALB/c mice (n=5 per group), aged 6-8 weeks.

  • Dosing:

    • Prime: Day 0 (IM injection, 0.25 µg mRNA).

    • Boost: Day 21 (IM injection, 0.25 µg mRNA).

  • Sampling:

    • Bleed at Day 28 (7 days post-boost).

  • Assay:

    • Perform Pseudovirus Neutralization Assay on serum.[1]

    • Validation: Include a "Mock" (PBS) group and a "Positive Control" (MC3 LNP at 1 µg).

    • Success Criteria: C24 group must show titers statistically superior (p<0.05) to MC3 group.

References
  • Alameh, M. G., et al. (2021). Lipid nanoparticles enhance the efficacy of mRNA and protein subunit vaccines by inducing robust T follicular helper cell and humoral responses. Immunity.[1][7][8]

  • Cayman Chemical. Lipid C24 Product Information & Physical Properties.

  • Echelon Biosciences. Lipid C24 Technical Data Sheet (TDS).[2]

  • Hassett, K. J., et al. (2019). Optimization of Lipid Nanoparticles for Intramuscular Administration of mRNA Vaccines. Molecular Therapy - Nucleic Acids.[1]

  • Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines.[1][3][5][6][7][8] [4]

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 1-Piperazinebutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Profile[1][2]

1-Piperazinebutanamine (often identified as 4-(1-Piperazinyl)butylamine or similar aminoalkylpiperazine derivatives) presents specific disposal challenges due to its dual-nitrogen heterocyclic structure.[1] It functions as a strong organic base, necessitating strict segregation from acids and oxidizers to prevent violent exothermic reactions or the formation of toxic byproducts.

Immediate Action Required:

  • Waste Classification: RCRA Characteristic Waste D002 (Corrosive).

  • Primary Hazard: Causes severe skin burns and eye damage (Category 1B).[2]

  • Critical Incompatibility: DO NOT mix with nitrosating agents (e.g., sodium nitrite, nitrous acid) as this may form carcinogenic nitrosamines.

Chemical Characterization & Risk Assessment

Before initiating disposal, you must validate the chemical state. As a researcher, you are responsible for "cradle-to-grave" stewardship.[1] Understanding the molecular behavior of this amine dictates the safety protocol.

PropertyValue/DescriptionOperational Implication
Chemical Class Aliphatic Diamine / Piperazine DerivativeHigh alkalinity; requires "Organic Base" waste stream.[1]
pH (10% aq.[1] soln) > 12.0 (Typical for this class)Corrosive. Attacks mucous membranes and glass over time.[1]
Physical State Liquid (viscous) or Low-Melting SolidViscosity impacts transfer; rinse containers 3x with compatible solvent.[1]
Flash Point > 110°C (Typical)Combustible but not highly flammable.[1]
Reactivity Incompatible with Acids, Acid Chlorides, OxidizersExothermic Risk: Neutralization releases significant heat.[1]

Senior Scientist Insight: While many labs default to "neutralizing" bases down the drain, this is strictly prohibited for 1-Piperazinebutanamine in most jurisdictions due to its organic nature and potential aquatic toxicity. It must be collected as hazardous chemical waste.

Waste Stream Segregation Protocol

The most common failure point in laboratory safety is improper waste consolidation. Follow this segregation logic to ensure container integrity and personnel safety.

Step 1: Compatibility Verification

Before pouring 1-Piperazinebutanamine into a satellite accumulation container, verify the container's current contents.

  • Safe to Mix: Other aliphatic amines (e.g., Triethylamine, Piperidine), ethanol, methanol, basic organic solutions.[1]

  • UNSAFE to Mix: Hydrochloric acid, Sulfuric acid, Bleach (Sodium Hypochlorite), Hydrogen Peroxide.

Step 2: Container Selection[4]
  • Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but prone to etching over long storage periods due to high alkalinity.

  • Venting: Use a vented cap if the waste mixture has any potential for off-gassing, though pure amine waste is typically stable.

Step 3: Labeling (RCRA Compliance)

Label the tag before adding the waste.

  • Chemical Name: Write out "1-Piperazinebutanamine" (Do not use formulas).

  • Hazard Checkbox: Mark "Corrosive" and "Toxic".

  • pH: Mark "> 12".

Operational Disposal Workflow

This flowchart outlines the decision-making process for disposing of 1-Piperazinebutanamine, ensuring compliance with RCRA regulations and preventing incompatible mixtures.

DisposalWorkflow Start Waste Generation: 1-Piperazinebutanamine CheckState Assess Physical State & Purity Start->CheckState IsPure Is it Pure Reagent? CheckState->IsPure IsMixed Is it a Reaction Mixture? IsPure->IsMixed No StreamA Stream A: Pure Organic Base (Segregated) IsPure->StreamA Yes CheckIncomp CRITICAL CHECK: Are Acids or Oxidizers present? IsMixed->CheckIncomp Label Labeling: 'Organic Waste, Corrosive, Basic' StreamA->Label StreamB Stream B: Mixed Organic Solvent (Alkaline Compatible) StreamB->Label CheckIncomp->StreamB No Treat Pre-Treatment: Neutralize/Quench separately CheckIncomp->Treat Yes (Risk of Explosion) Treat->StreamB Pickup Schedule EHS/Hauler Pickup Label->Pickup

Figure 1: Decision logic for segregating 1-Piperazinebutanamine waste streams. Note the critical checkpoint for oxidizers/acids.

Emergency Spill Response Procedures

In the event of a spill outside the fume hood, execute the following protocol immediately.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and closed-toe shoes. Use a respirator if aerosolization is suspected.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Ventilate: Increase air exchange if possible (open fume hoods).

  • Neutralize (The "Dry" Method):

    • Do not use liquid acids (like HCl) to neutralize a spill; the reaction will be violent and splash.

    • Use a dry acid neutralizer (e.g., Citric Acid powder or Sodium Bisulfate).

    • Sprinkle the powder from the perimeter inward.

    • Wait for the reaction (fizzing) to cease.

  • Absorb: Cover the neutralized residue with vermiculite or dry sand.

  • Collect: Scoop into a plastic pail. Label as "Debris from Chemical Spill: 1-Piperazinebutanamine (Neutralized)."

Regulatory & Compliance Reference (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA), this chemical falls under specific regulations that you must cite in your waste log.

  • Characteristic Waste: D002 (Corrosivity). Even if the pH is not strictly >12.5, the amine's ability to corrode steel or cause tissue damage mandates this classification [1].

  • Empty Containers: A container is only considered "RCRA Empty" if:

    • All wastes have been removed using standard practices (pouring/pumping).

    • No more than 2.5 centimeters (1 inch) of residue remains on the bottom [2].

    • Recommendation: Triple rinse the empty bottle with a solvent (like Ethanol) into your organic waste stream. Deface the label and dispose of the glass/plastic as regular trash (if allowed by local EHS) or glass waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[Link][1][3][2][4][5]

  • National Institutes of Health (NIH). (2023). Waste Disposal Guide: Amines and Organic Bases.[5][Link][1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Piperazinebutanamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-Piperazinebutanamine demands a rigorous and proactive approach to safety. This guide provides an in-depth operational plan for the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices to protect you and your colleagues from potential hazards.

Hazard Assessment: Understanding the Risks of 1-Piperazinebutanamine

1-Piperazinebutanamine, like many piperazine derivatives, presents a significant hazard profile that necessitates meticulous handling. The primary risks are associated with its corrosive nature and potential for sensitization.[1][2][3] The substance can cause severe skin burns, eye damage, and respiratory tract irritation.[2][3] Furthermore, repeated exposure may lead to allergic skin reactions (sensitization dermatitis) or respiratory sensitization, such as asthma.[1][3]

The causality behind these hazards lies in the chemical reactivity of the amine groups in the piperazine ring. These groups can interact with biological tissues, leading to irritation, burns, and the triggering of immune responses. Therefore, the core principle of our PPE strategy is to establish a complete and impermeable barrier between the chemical and the handler.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion / IrritationH314: Causes severe skin burns and eye damage.[1]
Serious Eye DamageH314: Causes severe skin burns and eye damage.[1]
Respiratory SensitizationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Skin SensitizationH317: May cause an allergic skin reaction.[1]
Reproductive ToxicityH361: Suspected of damaging fertility or the unborn child.[1]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

Core PPE Requirements: Your First Line of Defense

Selection of appropriate PPE is not a one-size-fits-all exercise. It must be tailored to the specific procedure, the quantity of material being handled, and the potential for exposure. The following recommendations constitute the minimum required PPE for handling 1-Piperazinebutanamine in a laboratory setting.

Hand Protection: The Critical Barrier

Given that 1-Piperazinebutanamine causes severe skin burns, gloves are arguably the most critical piece of PPE.[1] Not all glove materials offer the same level of protection. Cotton or leather gloves are unsuitable and must be avoided.[5] Always use chemically resistant gloves.[4]

Protocol for Glove Selection and Use:

  • Material Selection: Nitrile gloves are a common and effective choice for many laboratory chemicals. However, for prolonged or high-exposure tasks, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber. Always consult the glove manufacturer's compatibility charts for specific breakthrough times for piperazine derivatives or similar amine compounds.

  • Double Gloving: For handling concentrated solutions or the solid compound, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection in case the outer glove is compromised.

  • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Replacement: Change gloves immediately if you suspect contamination. For prolonged procedures, it is good practice to change gloves periodically (e.g., every 1-2 hours) to mitigate the risk of undetected permeation.

Glove MaterialRecommended UseKey Considerations
Nitrile General lab use, handling dilute solutions, short-duration tasks.Standard choice, good splash protection.
Neoprene Handling concentrated solutions, extended-duration tasks.Offers superior chemical resistance compared to nitrile for many amines.
Butyl Rubber High-risk procedures, potential for significant immersion.Provides excellent resistance to corrosive substances.
Eye and Face Protection: Shielding from Splashes and Aerosols

1-Piperazinebutanamine can cause severe eye damage.[1] Therefore, robust eye and face protection is mandatory.

  • Chemical Safety Goggles: At a minimum, tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required whenever handling the substance in any form.[6] Standard safety glasses do not provide adequate protection from splashes.

  • Face Shield: When there is a significant risk of splashing—for example, when transferring large volumes of solutions, working with the substance under pressure, or during initial dissolution of the solid—a full-face shield must be worn in addition to safety goggles.

Body Protection: Preventing Skin Contact

To prevent contact with the body, appropriate protective clothing is essential.[4]

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron/Gown: For procedures with a higher risk of splashes, a chemical-resistant apron or gown worn over the lab coat is recommended.[7]

  • Full Body Suit: In situations involving large quantities or a high risk of aerosol generation outside of a primary containment device (like a fume hood), a disposable chemical-resistant suit may be necessary.[8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant boots or disposable boot covers should be considered.[5][8]

Respiratory Protection: A Safeguard Against Inhalation

Inhalation of 1-Piperazinebutanamine can cause severe irritation to the respiratory tract and may lead to sensitization.[2][3] All work with this compound, especially the solid form which can generate dust, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

If the use of a fume hood is not feasible or if engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges is recommended.[6][9] If the compound is in a solid, powder form, a P100 particulate filter should be included.

  • Fit Testing: A respirator is only effective if it forms a tight seal with the user's face. All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.[9]

Operational Plan: Step-by-Step PPE Protocols

Adherence to a strict, logical workflow for donning and doffing PPE is critical to prevent cross-contamination.

Donning and Doffing Procedure

The sequence of putting on and taking off PPE is designed to minimize the potential for exposure. The principle is to remove the most contaminated items first.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat / Gown Don2 2. Respirator (if required) Don3 3. Safety Goggles / Face Shield Don4 4. Gloves (Outer pair last) Doff1 1. Outer Gloves (if double-gloved) Don4->Doff1 Begin Work Doff2 2. Lab Coat / Gown Doff3 3. Safety Goggles / Face Shield Doff4 4. Inner Gloves Doff5 5. Respirator (if worn) Doff6 Wash Hands Thoroughly

Caption: Workflow for donning and doffing Personal Protective Equipment.

Detailed Doffing Protocol:

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair. Dispose of them immediately in the designated hazardous waste container.

  • Lab Coat/Gown: Remove your lab coat or gown by rolling it inside out to contain any contamination on the surface.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves, using a technique that avoids touching the outside of the glove with your bare skin.

  • Respirator: Remove the respirator without touching the front of the device.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[10]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling of 1-Piperazinebutanamine and associated materials.

PPE Disposal

All disposable PPE that is contaminated or potentially contaminated with 1-Piperazinebutanamine must be treated as hazardous waste.

  • Gloves, wipes, and weigh boats: These items should be collected in a designated, sealed plastic bag or container within the fume hood.[11]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical constituents.[11]

Chemical Waste Disposal

Unused or waste 1-Piperazinebutanamine is considered acutely toxic hazardous waste.

  • Consult Professionals: The primary and required method for disposal is through a licensed professional waste disposal service.[12]

  • Segregation: Do not mix 1-Piperazinebutanamine waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Collect all liquid and solid waste in compatible, sealed, and clearly labeled containers. Empty containers that held the chemical must also be disposed of as hazardous waste.[11]

Disposal_Workflow A Contaminated Solid PPE (Gloves, Wipes) C Seal in Designated Hazardous Waste Bag A->C B Liquid & Solid Chemical Waste D Seal in Compatible Waste Container B->D E Label Container: 'Hazardous Waste' + Chemical Name C->E D->E F Store in Satellite Accumulation Area E->F G Arrange Pickup by Licensed Waste Disposal Service F->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.